molecular formula C9H8BrN B1344701 4-Bromo-2-ethylbenzonitrile CAS No. 744200-38-2

4-Bromo-2-ethylbenzonitrile

Cat. No.: B1344701
CAS No.: 744200-38-2
M. Wt: 210.07 g/mol
InChI Key: AUVHFKHIXUZCKD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVHFKHIXUZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional arrangement—a nitrile group, a bromine atom, and an ethyl substituent on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, outlines a standard synthetic pathway with mechanistic insights, details its chemical reactivity, and presents validated protocols for its characterization. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key building block.

Introduction: Strategic Importance in Synthesis

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This compound (Figure 1) has emerged as a valuable scaffold due to its predictable reactivity and strategic placement of functional groups. The electron-withdrawing nitrile group activates the aromatic ring for certain transformations, while the bromine atom is a prime handle for cross-coupling reactions. The ethyl group provides steric and electronic influence, which can be crucial for modulating the biological activity of a final compound. This combination makes it an indispensable asset in the synthesis of targeted therapeutics and advanced chemical products.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.[1]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is fundamental for its handling, reaction setup, and purification. The key properties of this compound are summarized in Table 1.

Table 1: Core Physicochemical and Computed Properties

Property Value Source
IUPAC Name This compound [1]
Molecular Formula C₉H₈BrN [1]
Molecular Weight 210.07 g/mol [1]
CAS Number 135348-18-4
Canonical SMILES CCC1=C(C=CC(=C1)Br)C#N [1]
InChIKey AUVHFKHIXUZCKD-UHFFFAOYSA-N [1]
XLogP3 3.1 [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 1 (N atom) [1]

| Rotatable Bond Count | 1 |[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the Sandmeyer reaction, starting from a commercially available aniline derivative. This method offers high yields and regiochemical control.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-ethylaniline. This process is illustrative of common transformations used in industrial and research settings.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Ethylaniline B 3-Bromo-6-ethylaniline A->B Br₂ / Acetic Acid C Diazonium Salt Intermediate B->C 1. NaNO₂, HCl, 0-5°C 2. CuCN, KCN D This compound C->D

Caption: A logical synthetic pathway from 2-ethylaniline to the target compound.

Detailed Protocol and Rationale

Step 1: Electrophilic Bromination of 2-Ethylaniline

  • Dissolution: Dissolve 2-ethylaniline in a suitable solvent like glacial acetic acid.

    • Rationale: Acetic acid serves as a polar protic solvent that can solubilize the starting material and the incoming electrophile.

  • Bromination: Cool the solution in an ice bath (0-5°C) and add a solution of bromine (Br₂) in acetic acid dropwise with vigorous stirring.

    • Rationale: The ethyl group is an ortho-, para-director. Bromination will primarily occur at the para position (position 4) due to less steric hindrance compared to the ortho position (position 6). The low temperature is crucial to control the reaction rate and prevent multiple brominations.

  • Workup: After the addition is complete, allow the reaction to stir for several hours. Pour the mixture into water to precipitate the product. Neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

    • Rationale: The product, 4-bromo-2-ethylaniline, is less soluble in water than in organic solvents. The wash steps remove excess acid and inorganic salts.

Step 2: Sandmeyer Diazotization and Cyanation

  • Diazotization: Suspend the synthesized 4-bromo-2-ethylaniline in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise.

    • Rationale: The primary aromatic amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form a diazonium salt. This reaction must be kept cold as diazonium salts are unstable at higher temperatures.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to this mixture.

    • Rationale: This is the core of the Sandmeyer reaction. The copper(I) cyanide acts as a catalyst to replace the diazonium group (-N₂⁺) with a nitrile group (-CN).

  • Isolation: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

    • Rationale: Standard workup procedures isolate the final product from the aqueous reaction mixture and catalyst residues.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

  • The Bromo Group: The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reacts with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or alkyl groups at the 4-position.

    • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of complex aniline derivatives.

    • Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl moieties.

    • Grignard Formation: Can be converted into a Grignard reagent for subsequent reactions with electrophiles, although the presence of the nitrile group requires careful selection of reaction conditions.

  • The Nitrile Group: The cyano group is a versatile precursor to other important functional groups.

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-bromo-2-ethylbenzoic acid).

    • Reduction: Can be reduced to a primary amine (4-bromo-2-ethylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

This dual reactivity allows for sequential, regioselective modifications, making it a powerful tool in combinatorial chemistry and targeted synthesis campaigns.

Applications in Drug Development

While specific drug candidates containing this exact fragment may be proprietary, analogous structures are prevalent in medicinal chemistry. Substituted bromobenzonitriles are key intermediates in the synthesis of various therapeutic agents. For example, similar compounds are used as building blocks for kinase inhibitors in oncology and agents targeting the central nervous system.[2][3] The ability to use the bromo- and cyano- groups as synthetic handles allows chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. For instance, the intermediate 4-Bromo-2-fluorobenzonitrile is used in the synthesis of Enzalutamide, a potent anti-prostate cancer drug.[4]

Experimental Protocols for Characterization & Quality Control

Ensuring the identity and purity of this compound is paramount. The following are standard protocols for its characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile.

    • Instrumentation: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). Start at 70% A / 30% B and ramp to 10% A / 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Expected Outcome: A single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.

    • Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. The gradient elution ensures that both the product and any potential impurities are eluted from the column. TFA is used to improve peak shape.

Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Spectrum Analysis:

    • Aromatic Protons (3H): Expect three signals in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, these will appear as complex multiplets or a series of doublets and doublet of doublets.

    • Ethyl Group Protons (5H):

      • A quartet (~2.7 ppm, 2H) corresponding to the methylene protons (-CH₂-), split by the adjacent methyl protons.

      • A triplet (~1.2 ppm, 3H) corresponding to the methyl protons (-CH₃), split by the adjacent methylene protons.

  • Rationale: ¹H NMR provides definitive information about the electronic environment and connectivity of protons in the molecule, allowing for unambiguous structure confirmation.

G A Synthesized Compound B Prepare Sample (~1 mg/mL in ACN) A->B C Inject into HPLC (C18 Column) B->C D Analyze Chromatogram (UV @ 254 nm) C->D E Purity > 95%? D->E F Proceed to NMR E->F Yes G Repurify Compound E->G No H Prepare Sample (~5 mg in CDCl₃) F->H I Acquire ¹H NMR Spectrum H->I J Confirm Structure I->J

Caption: A standard quality control workflow for synthesized this compound.

Safety, Handling, and Storage

  • Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling: Avoid creating dust if it is a solid. Use appropriate tools for transfer.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Strategic Importance of 4-Bromo-2-methylbenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Bromo-2-methylbenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

  • Royal Pharma. (n.d.). 4-Bromo-2-Fluorobenzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-ethylbenzonitrile: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are pivotal as building blocks in the synthesis of a wide array of functional materials and biologically active molecules. The strategic placement of a bromine atom, an ethyl group, and a nitrile function on the benzene ring imparts a unique reactivity profile to this molecule, making it a valuable intermediate in medicinal chemistry, agrochemical research, and materials science. The bromo-substituent serves as a versatile handle for cross-coupling reactions, enabling the facile introduction of molecular complexity. The nitrile group can be elaborated into various nitrogen-containing functional groups or serve as a key pharmacophoric element. The ethyl group, in turn, can influence the molecule's steric and electronic properties, which can be crucial for modulating its interaction with biological targets or for fine-tuning the physical properties of materials. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic routes, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties and Molecular Structure

This compound is characterized by the molecular formula C₉H₈BrN and a molecular weight of approximately 210.07 g/mol [1][2][3]. Its IUPAC name is this compound, and it is registered under the CAS number 744200-38-2[1][3].

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₈BrNPubChem[1]
Molecular Weight 210.07 g/mol PubChem[1], Sigma-Aldrich[2]
CAS Number 744200-38-2PubChem[1], BLD Pharm[3]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCC1=C(C=CC(=C1)Br)C#NPubChem[1]
InChI InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3PubChem[1]
XLogP3-AA 3.1PubChem[1]
Topological Polar Surface Area 23.8 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Molecular Structure Visualization

The molecular structure of this compound, consisting of a benzene ring substituted with a bromine atom at position 4, an ethyl group at position 2, and a nitrile group at position 1, is depicted below.

Caption: 2D molecular structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Workflow

G start 2-Ethylaniline step1 Bromination start->step1 intermediate1 4-Bromo-2-ethylaniline step1->intermediate1 step2 Diazotization (NaNO₂, HCl, 0-5 °C) intermediate1->step2 intermediate2 4-Bromo-2-ethyldiazonium chloride step2->intermediate2 step3 Sandmeyer Reaction (CuCN) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Bromination of 2-Ethylaniline: To a solution of 2-ethylaniline in a suitable solvent (e.g., acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature to selectively introduce a bromine atom at the para-position, yielding 4-bromo-2-ethylaniline.

  • Diazotization: The resulting 4-bromo-2-ethylaniline is then dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is subsequently added to a solution of copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group with a nitrile group, affording the final product, this compound. The product can then be purified by standard techniques such as column chromatography.

The reactivity of this compound is primarily dictated by its three functional groups. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to an amine.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which would appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group would exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The nitrile carbon would appear in the downfield region (around δ 115-125 ppm), while the aromatic carbons would resonate in the range of δ 120-150 ppm. The carbons of the ethyl group would be found in the upfield region.

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also show characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=C stretching vibrations of the benzene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and other fragments. The exact mass would be approximately 208.9840 Da[1].

Applications in Research and Development

Substituted benzonitriles are valuable scaffolds in drug discovery and materials science. While specific applications of this compound are not extensively documented, its structural motifs suggest its potential utility in several areas.

Potential as a Pharmaceutical Intermediate

The 4-bromo-benzonitrile core is present in various biologically active molecules. The bromine atom allows for the facile introduction of diverse chemical groups through cross-coupling reactions, a common strategy in the optimization of lead compounds in drug discovery programs. For instance, related bromo-benzonitrile derivatives have been investigated as intermediates in the synthesis of kinase inhibitors and agents targeting the central nervous system. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the pharmacological properties of a molecule.

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound could serve as a key intermediate in the development of novel agrochemicals. The bromo-benzonitrile scaffold is a component of some modern insecticides and herbicides. The ability to functionalize the molecule at the bromine position allows for the synthesis of a library of compounds for screening and optimization of pesticidal or herbicidal activity.

Building Block in Materials Science

Aromatic nitriles are also employed in the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). The rigid aromatic core and the polar nitrile group can contribute to desirable electronic and photophysical properties. The bromo- and ethyl-substituents provide handles for further chemical modification to fine-tune the material's properties for specific applications.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique combination of a reactive bromine atom, a modifiable nitrile group, and an alkyl substituent on an aromatic ring makes it an attractive starting material for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is emerging, its structural relationship to well-studied bromo-benzonitriles provides a strong basis for its application in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials. As the demand for sophisticated chemical building blocks continues to grow, the importance of compounds like this compound in enabling innovation is set to increase.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to 4-Bromo-2-ethylbenzonitrile: In-Depth Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-ethylbenzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind spectral interpretation and outlines the rigorous experimental protocols necessary for obtaining high-quality, reliable results.

Introduction: The Structural Significance of this compound

This compound (C₉H₈BrN) is an aromatic compound featuring a strategically substituted benzene ring.[1] The presence of a nitrile group, a bromine atom, and an ethyl group makes it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for its effective utilization, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed examination of its spectral signature, offering insights into the molecule's electronic and structural properties.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra, the following data is predicted using validated computational models, which provide a reliable estimation of the chemical shifts and coupling patterns.[2][3][4]

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for the aromatic and aliphatic protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H57.68d1.8
H37.55dd8.2, 1.8
H67.49d8.2
-CH₂- (C9)2.85q7.6
-CH₃ (C10)1.29t7.6

Interpretation:

  • Aromatic Region (7.4-7.7 ppm): The three protons on the benzene ring appear as distinct signals due to their unique electronic environments. H5 is predicted to be the most downfield, appearing as a doublet due to coupling with H3. H3 is expected to be a doublet of doublets, coupling to both H5 and H6. H6 is predicted to be a doublet, coupling with H3.

  • Aliphatic Region (1.2-2.9 ppm): The ethyl group gives rise to a quartet for the methylene (-CH₂-) protons at approximately 2.85 ppm, resulting from coupling with the three adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet at around 1.29 ppm, due to coupling with the two methylene protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted broadband proton-decoupled ¹³C NMR spectrum in CDCl₃ shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (ppm)
C1149.8
C4135.9
C5134.1
C3125.1
C2122.9
C7 (-CN)117.8
C6113.2
C9 (-CH₂-)29.1
C10 (-CH₃)14.8

Interpretation:

  • Aromatic and Nitrile Region (110-150 ppm): The six aromatic carbons and the nitrile carbon resonate in this region. The carbon attached to the electron-withdrawing nitrile group (C1) is expected to be significantly downfield. The carbon bearing the bromine atom (C4) is also deshielded. The nitrile carbon (C7) typically appears in this region.

  • Aliphatic Region (10-30 ppm): The two carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon (C9) being more downfield than the methyl carbon (C10).

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch (Nitrile)~2230 - 2210Strong, Sharp
C-H Stretch (Aromatic)~3100 - 3000Medium
C-H Stretch (Aliphatic)~2980 - 2850Medium
C=C Stretch (Aromatic)~1600 - 1450Medium-Weak
C-Br Stretch~600 - 500Strong

Interpretation:

  • Nitrile (C≡N) Stretch: The most diagnostic peak in the IR spectrum is the strong and sharp absorption band for the nitrile group, which is expected in the 2230-2210 cm⁻¹ region.[3][4][5] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[4][5]

  • Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are expected just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, with a molecular formula of C₉H₈BrN, the monoisotopic mass is 208.9840 Da.[1]

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion Peak (M⁺˙): Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks of almost equal intensity at m/z 209 and 211.[6][7]

  • Major Fragmentation Pathways:

    • Loss of a Methyl Radical (-CH₃): A common fragmentation for ethyl-substituted aromatics is the loss of a methyl radical to form a stable benzylic cation. This would result in fragment ions at m/z 194 and 196.

    • Loss of a Bromine Atom (-Br): Cleavage of the C-Br bond would lead to a fragment ion at m/z 130.

    • Loss of HCN: The nitrile group can be lost as hydrogen cyanide, leading to a fragment ion.

M [C₉H₈BrN]⁺˙ m/z 209/211 M_minus_CH3 [C₈H₅BrN]⁺ m/z 194/196 M->M_minus_CH3 - •CH₃ M_minus_Br [C₉H₈N]⁺ m/z 130 M->M_minus_Br - •Br cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard pulse programs shim->acquire fourier Fourier transform the Free Induction Decay (FID) phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to TMS) baseline->reference integrate Integrate the signals (¹H NMR) reference->integrate

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. The solvent should contain a reference standard, such as tetramethylsilane (TMS).

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

  • Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shift scale to the TMS signal (0.00 ppm).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Step-by-Step Methodology:

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This is essential to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself. [8][9]2. Sample Application: Place a small amount of solid this compound directly onto the ATR crystal, ensuring good contact.

  • Apply Pressure: Use the pressure arm to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Electron Ionization - Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, this is often done via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). [10][11][12]This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Conclusion

The comprehensive spectral analysis of this compound, combining predicted NMR data with expected IR and MS characteristics, provides a robust foundation for its structural confirmation and quality control. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of accurate and reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences. By understanding the principles behind the spectral features and adhering to rigorous analytical methodologies, researchers can confidently utilize this important synthetic intermediate in their work.

References

  • NMRDB.org. (n.d.). NMR Predict. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23023145, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Bromo-2-methylbenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Toluene, the Xylenes, and the Ethylbenzenes. Journal of the Chemical Society, 1950, 355-361.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
  • Smith, B. C. (1999).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictor Suite. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Kwiecień, A., & Szultka-Młyńska, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 618. [Link]

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Solubility of 4-Bromo-2-ethylbenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-ethylbenzonitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic applications, including pharmaceutical development. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification, and formulation, this document details the theoretical underpinnings and practical methodologies for its precise measurement.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and drug development, the solubility of a compound is a cornerstone physical property.[1] For a substance like this compound, understanding its behavior in various organic solvents is paramount. It dictates the choice of reaction media, influences crystallization and purification strategies, and is a key determinant of bioavailability in formulated products.[1] Low solubility can lead to unpredictable results in research and increased development costs.[2] This guide provides researchers and scientists with the necessary tools to accurately characterize the solubility of this compound.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, one must first consider its molecular structure and inherent physical properties.

  • Molecular Formula: C₉H₈BrN[3]

  • Molecular Weight: 210.07 g/mol [3]

  • Structure: The molecule consists of a benzene ring substituted with a bromo group, an ethyl group, and a nitrile group (C≡N).

The key to its solubility lies in the balance of polar and non-polar characteristics. The benzene ring and the ethyl group are non-polar, favoring dissolution in non-polar solvents. Conversely, the nitrile group is highly polar, and the bromo group adds to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system. The fundamental principle of "like dissolves like" is the guiding rule, meaning polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[4][5][6][7][8]

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound can be predicted by assessing the polarity of the solvent.[6] Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. While the nitrile group of this compound can act as a hydrogen bond acceptor, the overall molecule is not a strong hydrogen bond donor. Solubility in these solvents is expected to be moderate.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds, preventing them from being hydrogen bond donors.[9] They are effective at dissolving polar molecules with large non-polar regions. It is anticipated that this compound will exhibit good to excellent solubility in this class of solvents due to favorable dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weaker London dispersion forces.[6] The non-polar benzene ring and ethyl group will promote solubility in these solvents, though the polar nitrile group may limit it.

The following diagram illustrates the logical relationship between the compound's structure, solvent properties, and expected solubility.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Predicted Solubility Outcome Solute C9H8BrN Structure Polar Polar Groups: -C≡N -Br Solute->Polar NonPolar Non-Polar Groups: -Benzene Ring -Ethyl Group Solute->NonPolar PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Polar->PolarAprotic Strong Dipole-Dipole Interaction NonPolarSolvent Non-Polar (e.g., Toluene, Hexane) Polar->NonPolarSolvent Mismatched Polarity (Limits Solubility) PolarProtic Polar Protic (e.g., Methanol) Polar->PolarProtic H-bond Acceptor NonPolar->NonPolarSolvent Like Dissolves Like SolventType Solvent Class SolventType->PolarAprotic SolventType->NonPolarSolvent SolventType->PolarProtic HighSol High Solubility PolarAprotic->HighSol Favors Dissolution ModSol Moderate Solubility NonPolarSolvent->ModSol Likely Outcome LowSol Low Solubility NonPolarSolvent->LowSol PolarProtic->ModSol Potential Interaction Outcome Solubility Prediction Outcome->HighSol Outcome->ModSol Outcome->LowSol

Caption: Predicted solubility based on molecular and solvent properties.

Experimental Protocol: The Saturation Shake-Flask Method

The most reliable and widely used method for determining equilibrium solubility is the saturation shake-flask method.[10] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An excess is critical to ensure that equilibrium is established with the solid phase.[11]

    • Add a precise volume of the selected organic solvent to each vial.

    • Include a magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a stir plate, ideally in an incubator set to a standard temperature (e.g., 25 °C or 37 °C).[11][12]

    • Agitate the mixtures for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[11] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.[12]

  • Sample Separation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid phase) without disturbing the solid material.

    • It is imperative to separate the dissolved solute from the undissolved solid. This is best achieved by filtering the aliquot through a syringe filter (e.g., 0.22 µm PVDF filter) or by high-speed centrifugation.[2][11][13]

  • Quantification of Solute Concentration:

    • The concentration of this compound in the clear filtrate or centrifugate is then determined using a suitable analytical method.

    • UV-Visible Spectroscopy: This technique is rapid and effective if the compound has a chromophore that absorbs in the UV-Vis range.[14] A calibration curve must be prepared by measuring the absorbance of a series of standard solutions of known concentrations.[2][13]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and often more sensitive method, particularly for complex mixtures.[1][15] As with UV-Vis, a calibration curve is required to accurately quantify the concentration.

  • Data Reporting:

    • The solubility is reported in units such as mg/mL, g/100mL, or mol/L.

    • The report should specify the solvent, the temperature of the experiment, and the analytical method used.[10]

The following diagram outlines this experimental workflow.

G start Start: Materials Preparation step1 Step 1: Add excess This compound to vial start->step1 step2 Step 2: Add known volume of organic solvent step1->step2 step3 Step 3: Seal vial and place in temperature-controlled shaker step2->step3 step4 Step 4: Agitate for 24-72 hours to reach equilibrium step3->step4 step5 Step 5: Cease agitation, allow solid to settle step4->step5 step6 Step 6: Withdraw supernatant and filter/centrifuge step5->step6 step7 Step 7: Prepare sample for analysis (e.g., dilution) step6->step7 step8 Step 8: Quantify concentration using UV-Vis or HPLC step7->step8 end End: Report Solubility Data step8->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison. A well-structured table is essential for this purpose.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Value
Polar Protic Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Non-Polar Toluene2.4Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value
Diethyl Ether2.8Experimental ValueCalculated Value

Safety Considerations

As with any chemical handling, appropriate safety measures must be observed. While specific toxicological data for this compound is limited, related brominated aromatic compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

  • Always consult the Safety Data Sheet (SDS) for the specific compound before use.[16]

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its structural features and the characteristics of the solvent. While theoretical principles provide a strong predictive foundation, rigorous experimental determination via methods like the shake-flask protocol is essential for obtaining accurate, reliable data. This guide equips researchers with the necessary knowledge and procedures to confidently assess the solubility of this compound, facilitating more efficient and predictable outcomes in synthesis, purification, and formulation development.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.).
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  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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  • 4-Bromobenzonitrile | 623-00-7 - ChemicalBook. (2025, September 25).
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  • How Does Solvent Polarity Impact Compound Solubility? - YouTube. (2025, December 17).
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An In-depth Technical Guide to 4-Bromo-2-ethylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis, substituted benzonitriles are a cornerstone, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Bromo-2-ethylbenzonitrile, with its distinct substitution pattern, represents a molecule of significant interest for researchers and drug development professionals. The presence of a bromine atom, an ethyl group, and a nitrile function on the aromatic ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and development. While the specific historical account of its discovery is not extensively documented in publicly available literature, its importance can be inferred from the vast applications of structurally related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and synthesis. The key properties of this compound are summarized in the table below, based on available data.[2]

PropertyValueSource
CAS Number 744200-38-2PubChem[2]
Molecular Formula C₉H₈BrNPubChem[2]
Molecular Weight 210.07 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Canonical SMILES CCC1=C(C=CC(=C1)Br)C#NPubChem[2]
Appearance Not specified, likely a solid or liquid-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Expected to be soluble in common organic solventsGeneral chemical principles

A Plausible Synthetic Pathway: The Sandmeyer Reaction

While a specific, documented synthesis for this compound is not readily found in the literature, a highly plausible and efficient route can be proposed based on well-established organic chemistry principles. The Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts, stands out as the most logical approach.[3][4] This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[3] The proposed synthesis of this compound would commence with the readily available starting material, 2-ethylaniline.[5][6]

The overall transformation involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine (2-ethylaniline) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[7]

  • Sandmeyer Reaction: The treatment of the in situ generated diazonium salt with copper(I) bromide, which facilitates the replacement of the diazonium group with a bromide atom.[7][8]

G cluster_synthesis Proposed Synthesis of this compound 2-ethylaniline 2-Ethylaniline diazonium_salt 2-Ethylbenzenediazonium salt (in situ) 2-ethylaniline->diazonium_salt 1. NaNO₂, HBr 0-5 °C (Diazotization) product This compound diazonium_salt->product 2. CuBr (Sandmeyer Reaction)

Caption: Proposed synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the Sandmeyer reaction.[7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-Ethylaniline

  • Concentrated Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Ice

Procedure:

Part 1: Diazotization of 2-Ethylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-ethylaniline (e.g., 0.1 mol) to a solution of concentrated hydrobromic acid (e.g., 0.3 mol) in water.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.11 mol in a minimal amount of water) dropwise from the dropping funnel into the stirred aniline solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

Part 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (e.g., 0.12 mol) in concentrated hydrobromic acid (e.g., 0.15 mol).

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction mixture can be gently warmed (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution, water, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Validation

The successful synthesis and purity of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and positions of the ethyl group, the bromine atom, and the nitrile group on the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating its structure. The presence of bromine would be indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Potential Applications and Research Significance

The strategic placement of the bromo, ethyl, and nitrile functionalities on the benzonitrile scaffold makes this compound a valuable building block in several areas of chemical research and development.

In Pharmaceutical Drug Discovery

Substituted benzonitriles are prevalent in medicinal chemistry, often acting as key pharmacophores or versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10]

  • Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors used in cancer therapy. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the ethyl group and the metabolic stability of the nitrile group make this scaffold attractive for the development of CNS-active compounds.

  • Aromatase Inhibitors: Several non-steroidal aromatase inhibitors, used in the treatment of estrogen-dependent cancers, are based on a substituted benzonitrile core.[9]

G cluster_applications Potential Applications of this compound cluster_pharma_details core This compound pharma Pharmaceutical Intermediates core->pharma Suzuki/Buchwald-Hartwig Coupling, etc. agro Agrochemical Synthesis core->agro Functional Group Interconversion materials Advanced Materials core->materials Precursor for Organic Electronics kinase Kinase Inhibitors pharma->kinase cns CNS Agents pharma->cns aromatase Aromatase Inhibitors pharma->aromatase

Sources

Unlocking the Potential of 4-Bromo-2-ethylbenzonitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and materials. 4-Bromo-2-ethylbenzonitrile, a substituted aromatic nitrile, represents a scaffold of significant untapped potential. While direct literature on this specific molecule is emerging, a comprehensive analysis of its structural analogs provides a robust framework for predicting its reactivity and exploring its applications. This guide offers an in-depth exploration of the potential research areas for this compound, grounded in the established chemistry of its congeners and fundamental principles of organic synthesis.

Physicochemical Properties and Synthesis Strategy

This compound (C₉H₈BrN) is a bifunctional aromatic compound featuring a bromine atom and a nitrile group, both of which serve as versatile handles for chemical modification. The ethyl group at the ortho position to the nitrile introduces steric and electronic effects that can be exploited to fine-tune the molecule's properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈BrN-
Molecular Weight210.07 g/mol -
IUPAC NameThis compound-
SMILESCCC1=C(C=CC(=C1)Br)C#N-

A plausible and efficient synthetic route to this compound commences with the commercially available 2-ethylaniline. The synthesis would proceed through the protection of the amine, followed by bromination and a subsequent Sandmeyer reaction to introduce the nitrile functionality.

Proposed Synthesis Workflow

A 2-Ethylaniline B N-(2-ethylphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-bromo-2-ethylphenyl)acetamide B->C N-Bromosuccinimide, Acetonitrile D 4-Bromo-2-ethylaniline C->D HCl, Ethanol, Reflux E 4-Bromo-2-ethylbenzenediazonium salt D->E NaNO2, aq. HCl, 0-5 °C F This compound E->F CuCN, KCN

Caption: Proposed synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[1][2]

  • Diazotization: Dissolve 4-bromo-2-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and toluene.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Aryl Bromide Moiety: A Gateway to Molecular Complexity

The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The versatility of this moiety opens up vast avenues for creating diverse molecular architectures.

Potential Cross-Coupling Reactions

A This compound C₉H₈BrN B Suzuki Coupling + R-B(OH)₂ Pd catalyst, Base A->B C Sonogashira Coupling + R-C≡CH Pd/Cu catalyst, Base A->C D Buchwald-Hartwig Amination + R₂NH Pd catalyst, Base A->D E Biaryl Derivative Drug Discovery, Materials B->E F Alkynyl Derivative Organic Electronics, Probes C->F G Aryl Amine Derivative Medicinal Chemistry D->G

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.[5][6]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92[3]
2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃DMF98[7]
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are valuable intermediates in the preparation of complex molecules and materials for organic electronics.[8][9]

  • Reaction Setup: To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (40-70 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Remove the solvent under reduced pressure and partition the residue between an organic solvent and water. Wash, dry, and concentrate the organic layer. Purify the crude product by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[10][11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., NaOtBu or LHMDS).

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-120 °C for the required time.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

The Nitrile Group: A Versatile Functional Handle

The cyano group of this compound is a versatile functional group that can be transformed into other valuable moieties, such as primary amines and carboxylic acids.

Transformations of the Nitrile Group

A This compound B 4-Bromo-2-ethylbenzylamine A->B Reduction (e.g., LiAlH₄, H₂/Catalyst) C 4-Bromo-2-ethylbenzoic acid A->C Hydrolysis (Acid or Base)

Caption: Key transformations of the nitrile group.

Reduction to Benzylamines

The reduction of the nitrile group to a primary amine provides access to benzylamine derivatives, which are important pharmacophores. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice in laboratory settings.[12][13]

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in a fume hood under an inert atmosphere.

  • Reaction Setup: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Purification: Filter the resulting solids and wash with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify the product as required.

Hydrolysis to Benzoic Acids

Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding benzoic acid derivative. These carboxylic acids are valuable intermediates for further functionalization, such as amide bond formation.

Potential Applications in Drug Discovery and Materials Science

The diverse chemical transformations possible with this compound make it a highly attractive scaffold for the development of novel molecules with a wide range of potential applications.

Kinase Inhibitors

The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and other diseases.[14][15] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Table 3: Examples of Benzonitrile-Containing Kinase Inhibitors

Compound ClassKinase TargetSignificanceReference
(Benzothiazole-2-yl) acetonitrile derivativesJNK3Potential for treating neurodegenerative diseases[16]
Benzonaphthyridinone derivativesBTKIrreversible inhibitors for B-cell malignancies[17]
CNS Agents

The structural motifs accessible from this compound are also relevant in the development of agents targeting the central nervous system (CNS). The ability to modulate lipophilicity and introduce various polar groups is crucial for optimizing blood-brain barrier penetration and target engagement.

Organic Light-Emitting Diodes (OLEDs)

Benzonitrile derivatives have gained significant attention as building blocks for materials used in OLEDs.[18][19][20] The electron-withdrawing nature of the nitrile group, combined with the ability to create extended π-conjugated systems through cross-coupling reactions, allows for the tuning of the electronic and photophysical properties of these materials. Derivatives of this compound could be explored as hosts or emitters in thermally activated delayed fluorescence (TADF) OLEDs.

Conclusion

This compound is a promising and versatile building block with significant potential for a wide range of research applications. The strategic combination of a reactive aryl bromide and a transformable nitrile group provides a powerful platform for the synthesis of complex molecular architectures. By leveraging established synthetic methodologies, researchers in drug discovery and materials science can unlock the potential of this scaffold to develop novel kinase inhibitors, CNS agents, and advanced organic electronic materials. This guide provides a foundational roadmap for initiating research programs centered on this high-potential molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Role of 4-Bromo-2-methylbenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

  • Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • PubMed. (n.d.). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. Retrieved from [Link]

  • FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • R Discovery. (2025, January 1). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Reddit. (2025, October 11). How to prepare 4-(2-Bromoethyl)aniline... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubMed. (2017, September 8). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2-ethylaniline hydrochloride. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from [Link]

Sources

A Technical Guide to 4-Bromo-2-ethylbenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature—featuring a reactive bromine atom for cross-coupling, a versatile nitrile group, and an ethyl substituent for modulating steric and electronic properties—makes it a valuable building block for researchers in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic protocol, key reactive pathways, and its strategic applications, with a focus on providing actionable insights for laboratory and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure is based on a benzene ring substituted with bromo, ethyl, and cyano groups at positions 4, 2, and 1, respectively. This substitution pattern provides a unique combination of reactivity and physical properties.

Nomenclature and Structural Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 744200-38-2[1][2]
Molecular Formula C₉H₈BrN[1][2]
Molecular Weight 210.07 g/mol [1][2]
Canonical SMILES CCC1=C(C=CC(=C1)Br)C#N[1]
InChIKey AUVHFKHIXUZCKD-UHFFFAOYSA-N[1]
MDL Number MFCD18826345[2]
Computed Physicochemical Data

The following table summarizes key computed properties, which are essential for predicting the compound's behavior in various solvent systems and its potential as a drug candidate fragment.

PropertyValueSource
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 23.8 ŲPubChem[1]

Storage and Handling: Store in a cool, dry, and well-ventilated area. The compound should be kept in a tightly sealed container to prevent moisture ingress.[2]

Synthesis and Manufacturing Insights

While various synthetic routes can be envisioned, a common and reliable strategy for preparing substituted benzonitriles involves the Sandmeyer reaction, which transforms an aryl amine into a nitrile via a diazonium salt intermediate. This method is highly valued for its reliability and tolerance of various functional groups.

Representative Synthetic Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from the readily available starting material, 3-bromo-5-ethylaniline.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently. Performing the reaction in an ice bath is critical for safety and to maximize the yield of the desired intermediate.

  • Use of Copper(I) Cyanide: The Sandmeyer reaction for introducing a cyano group is catalyzed by copper(I) salts. CuCN acts as both the source of the cyanide nucleophile and the catalyst for the radical-transfer mechanism that replaces the diazonium group.

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-bromo-5-ethylaniline (1 equivalent) in a 3M solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Warm the mixture gently to ensure complete dissolution, then cool to room temperature.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • Expert Insight: The addition must be controlled to manage the effervescence and any exotherm.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Purification A 1. Dissolve 3-bromo-5-ethylaniline in HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ Solution (Keep T < 5 °C) B->C D Aryl Diazonium Salt (Intermediate) C->D F 5. Add Diazonium Salt to CuCN Solution D->F E 4. Prepare CuCN/NaCN Solution E->F G 6. Heat to 60 °C F->G H Crude Product Mixture G->H I 7. Ethyl Acetate Extraction H->I J 8. Wash & Dry I->J K 9. Concentrate J->K L 10. Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Authenticating the structure of this compound relies on standard spectroscopic techniques. The following are the expected characteristic signals:

  • ¹H NMR: The spectrum should feature a triplet and a quartet in the aliphatic region corresponding to the ethyl group. The aromatic region will display signals for three protons, with splitting patterns dictated by their ortho, meta, and para relationships.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals: two for the ethyl group, six for the aromatic ring (four protonated, two quaternary), and one for the nitrile carbon (typically around 118-120 ppm).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching vibration. Additional characteristic peaks will include those for aromatic C-H and C=C stretching, as well as a C-Br stretch in the fingerprint region.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its bromo and cyano functional groups. This allows for sequential, orthogonal chemical modifications, making it a powerful building block.

Reactions at the Bromine Position

The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is the primary reason for its use in drug development, as it allows for the construction of complex molecular scaffolds. Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing aniline or related moieties.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Transformations of the Nitrile Group

The nitrile group is metabolically robust but can be readily transformed in the lab, providing access to other critical functional groups:[3]

  • Hydrolysis: Can be converted to a primary amide (-CONH₂) under controlled acidic or basic conditions, or further to a carboxylic acid (-COOH) under harsher conditions.

  • Reduction: Can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Medicinal Chemistry Role: The nitrile itself is a valuable pharmacophore. It is a weak hydrogen bond acceptor and can act as a bioisostere for a carbonyl group.[3] Its metabolic stability is often advantageous in drug design.[3]

Key Applications in Research and Development

Drawing parallels from its close and well-documented analogue, 4-bromo-2-methylbenzonitrile, this compound is a strategic intermediate in several high-value areas:[4][5]

  • Pharmaceuticals: It is a key building block for synthesizing complex heterocyclic systems found in modern therapeutics, particularly kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[4][5] The ethyl group, compared to a methyl group, can fine-tune properties like solubility, lipophilicity, and binding pocket interactions.

  • Agrochemicals: It serves as a precursor for developing advanced pesticides and herbicides where the specific substitution pattern is crucial for bioactivity.[5]

  • Material Science: Substituted benzonitriles are used in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).[5]

G cluster_0 Reactions at Bromine cluster_1 Reactions at Nitrile cluster_2 Core Applications A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Buchwald-Hartwig (R₂NH) A->C D Heck Coupling (Alkene) A->D E Hydrolysis (H₃O⁺) A->E F Reduction (LiAlH₄) A->F G Kinase Inhibitors B->G H CNS Agents C->H I Advanced Materials D->I

Caption: Key reaction pathways and applications of this compound.

Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not thoroughly established, data from structurally similar compounds (e.g., other brominated benzonitriles) suggests that it should be handled with care.

  • Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with soap and plenty of water.[6]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • If inhaled: Move the person into fresh air.[6]

    • If swallowed: Rinse mouth with water and consult a physician.[6]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined reactive sites allow for precise and predictable synthetic transformations, making it an invaluable intermediate for constructing novel molecules with potential applications in medicine, agriculture, and materials science. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in research and development settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Xingbei International Trade Co., Ltd. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? - FAQ. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 4-Bromo-2-methylbenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Bromo-2-methylbenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link] nitrile/

Sources

A Researcher's Comprehensive Guide to Sourcing 4-Bromo-2-ethylbenzonitrile for Advanced Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of 4-Bromo-2-ethylbenzonitrile.

Introduction: The Strategic Importance of this compound in Modern Synthesis

In the landscape of contemporary chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound, a substituted benzonitrile derivative, has emerged as a key intermediate of significant interest. Its unique molecular architecture, featuring a bromine atom, an ethyl group, and a nitrile functionality, presents a versatile scaffold for the construction of complex molecular targets. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the nitrile group can be readily transformed into other essential moieties such as amines, carboxylic acids, and amides. The ethyl group, in turn, can influence the steric and electronic properties of the molecule, contributing to the fine-tuning of biological activity and physicochemical characteristics of the final compounds. This guide provides a comprehensive overview for researchers on sourcing, evaluating, and utilizing this compound, ensuring the integrity and success of their research endeavors.

Identifying and Evaluating Commercial Suppliers

The procurement of high-quality research chemicals is a critical first step in any experimental workflow. A reliable supplier ensures consistency, purity, and timely delivery, thereby minimizing experimental variability and delays. Several reputable chemical suppliers offer this compound for research purposes.

A comparative analysis of the product specifications from various suppliers is essential for making an informed purchasing decision. The following table summarizes the typical information available from prominent vendors.

Supplier Product Number CAS Number Purity Specification Available Quantities Notes
BLD Pharm BD564269744200-38-2Not explicitly stated on the product page, but documentation such as a Certificate of Analysis can be requested.[1]CustomOffers a direct inquiry route for purchase.
AK Scientific, Inc. L655744200-38-295%[2]1g, 5g, etc.Provides a detailed Safety Data Sheet.
Sigma-Aldrich (Merck) AOB640096804744200-38-2Not explicitly stated on the product page.Inquire for pricing and availability.A well-established supplier with a broad range of research chemicals.
ChemicalBook N/A744200-38-2Lists multiple suppliers with purities around 97%.[3]Varies by supplier (e.g., 50mg, 100mg, 250mg).A platform to connect with various, primarily China-based, suppliers.

Causality in Supplier Selection: The choice of supplier should not be based solely on price. For early-stage discovery research, a readily available smaller quantity with a stated purity of ≥95% may be sufficient. However, for later-stage development or more sensitive applications, a supplier who can provide a detailed Certificate of Analysis (CoA) with batch-specific impurity profiles is crucial. The consistency of supply and the ability to scale up to larger quantities should also be considered for long-term projects.

Quality Control and In-House Validation of this compound

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the identity and purity of the compound. This self-validating step is critical to ensure the reliability of experimental results.

Recommended Analytical Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the molecule. The proton NMR should show characteristic signals for the ethyl group and the aromatic protons, with splitting patterns consistent with the substitution on the benzene ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is typically suitable. The purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Data Analysis: Calculate the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Discovery

While specific patent literature explicitly citing this compound is not as prevalent as for its methyl or chloro analogs, its structural motifs are highly relevant in the synthesis of bioactive molecules. The general class of substituted bromobenzonitriles are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. For instance, related compounds are used in the synthesis of kinase inhibitors for cancer therapy and agents targeting the central nervous system. The bromo- and nitrile- functionalities allow for participation in a variety of synthetic transformations, including Suzuki and Sonogashira couplings, as well as reductions and hydrolyses of the nitrile group.

Safe Handling and Storage

As a Senior Application Scientist, ensuring the safety of researchers is of utmost importance. Based on the Safety Data Sheet (SDS) for this compound provided by AK Scientific, Inc.[2], the following precautions should be taken:

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[2]

Workflow for Supplier Selection and Qualification

The following diagram illustrates a logical workflow for the selection and qualification of a commercial supplier for this compound.

Supplier_Qualification_Workflow cluster_selection Supplier Selection cluster_evaluation Supplier Evaluation cluster_qualification Material Qualification cluster_outcome Outcome start Start: Identify Research Need search Search for Suppliers (e.g., Online Databases) start->search initial_screen Initial Screening: - Availability - Stated Purity - Shipping Time search->initial_screen request_info Request Technical Information: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) initial_screen->request_info compare Compare Supplier Specs: - Purity (Assay) - Impurity Profile - Physical Properties request_info->compare select_supplier Select Primary Supplier compare->select_supplier order_sample Order Small Quantity select_supplier->order_sample inhouse_qc In-house QC: - NMR - HPLC - MS order_sample->inhouse_qc approve Approve Supplier for Project inhouse_qc->approve end End: Proceed with Research approve->end

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Bromo-2-ethylbenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-2-ethylbenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the Sandmeyer reaction, a robust and versatile method for the conversion of primary aromatic amines to aryl halides.[1][2] This guide details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[2][3] It facilitates the substitution of an amino group on an aromatic ring with a halide, cyanide, or hydroxyl group via the formation of a diazonium salt intermediate.[1][4][5] This transformation is particularly powerful because it allows for the introduction of substituents in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[4]

This application note focuses on the synthesis of this compound from its corresponding amine, 4-amino-2-ethylbenzonitrile. This specific transformation involves two key stages: the low-temperature diazotization of the primary amine, followed by the copper(I) bromide-catalyzed displacement of the diazonium group.

Reaction Principle and Mechanism

The synthesis proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The overall process can be dissected into two fundamental steps:

Step 1: Diazotization The primary aromatic amine, 4-amino-2-ethylbenzonitrile, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this synthesis.[6][7] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting aryl diazonium salt, which is highly reactive and prone to decomposition at higher temperatures.[6][8]

Step 2: Copper-Catalyzed Bromination The aryl diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[9][10] This generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically favorable process. The aryl radical then reacts with a copper(II) species to form the final product, this compound, and regenerate the copper(I) catalyst.[4][9] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for this radical mechanism.[1]

Caption: Mechanism of the Sandmeyer Bromination.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Mass/VolumeNotes
4-Amino-2-ethylbenzonitrileC₉H₁₀N₂146.19-507.31 gStarting Material
Hydrobromic AcidHBr80.9148% aq.17534 mLCorrosive
Sodium NitriteNaNO₂69.00-553.80 gOxidizer, Toxic
Copper(I) BromideCuBr143.45-608.61 gToxic
Deionized WaterH₂O18.02--~100 mL
Dichloromethane (DCM)CH₂Cl₂84.93--~150 mLFor extraction
Sodium BicarbonateNaHCO₃84.01Saturated aq.-As neededFor washing
BrineNaCl58.44Saturated aq.-As neededFor washing
Sodium SulfateNa₂SO₄142.04Anhydrous-As neededFor drying

Note: The properties for the final product, this compound (C₉H₈BrN), are MW: 210.07 g/mol .[11]

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL flask equipped with a magnetic stirrer, add 4-amino-2-ethylbenzonitrile (7.31 g, 50 mmol).

  • Carefully add 48% hydrobromic acid (20 mL). Stir until the amine salt fully dissolves.

  • Place the flask in an ice-salt bath and cool the solution to 0–5 °C.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in 20 mL of deionized water and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [6][12]

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes. The solution should be used immediately in the next step.[13]

Part B: Sandmeyer Bromination

  • In a separate 500 mL flask, add copper(I) bromide (8.61 g, 60 mmol) and 48% hydrobromic acid (14 mL). Stir to dissolve.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. A controlled effervescence (evolution of N₂ gas) should be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat in a water bath at 50–60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.[6]

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

  • Combine the organic extracts and wash them successively with saturated aqueous NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[6]

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to afford pure this compound.[13][14]

Critical Safety Considerations

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive, particularly in a solid, dry state.[12][15] Never isolate the diazonium salt. Always prepare it in situ in a cold solution (0–5 °C) and use it immediately.[12][13] Any deviation above 10 °C significantly increases the risk of violent decomposition.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure buildup.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle with appropriate gloves, safety goggles, and a lab coat.

  • Toxic Materials: Copper salts are toxic. Avoid inhalation of dust and skin contact. Sodium nitrite is also toxic and a strong oxidizing agent.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times. The entire procedure must be conducted within a certified chemical fume hood.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Diazonium salt decomposed before use. 3. Reaction not heated sufficiently to complete.1. Ensure slow NaNO₂ addition and maintain T < 5 °C. Check stoichiometry. 2. Use the diazonium salt solution immediately after preparation. 3. After addition to CuBr, ensure mixture is warmed until N₂ evolution stops.
Formation of Phenolic Byproduct (4-Hydroxy-2-ethylbenzonitrile) The diazonium salt reacted with water (a competing nucleophile).This side reaction is suppressed by high acidity.[16] Ensure a sufficient excess of HBr is used in the diazotization step.
Reaction Stalls or is Sluggish Poor quality or insufficient copper(I) bromide catalyst.Use freshly purchased or properly stored CuBr. Ensure the correct stoichiometric amount is used. Some modern protocols suggest using a catalytic mixture of Cu(I) and Cu(II) salts.[17][18]
Mixture of Halogenated Products Use of mismatched acid and copper salt (e.g., HCl with CuBr).The counter-ion of the copper(I) salt must match the conjugate base of the acid used to avoid generating a mixture of aryl halides.[9]

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Tariq, S. A., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • DataPDF. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. Retrieved from [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Khan Academy. (2025, May 15). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

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Application Note & Protocol: Strategic Synthesis and Utilization of the Grignard Reagent from 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Aryl Grignard Reagents

The Grignard reaction, a cornerstone of synthetic organic chemistry, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this reaction remains indispensable in both academic research and industrial processes, particularly in drug development.[1][3] The versatility of Grignard reagents (RMgX) stems from the inversion of polarity (umpolung) at the carbon atom bonded to the halogen, transforming it from an electrophilic site in the alkyl/aryl halide to a potent nucleophilic carbanion equivalent.[4][5]

This application note provides an in-depth guide to the synthesis and application of the Grignard reagent derived from 4-Bromo-2-ethylbenzonitrile. This specific substrate is of significant interest as the resulting organometallic intermediate, (4-cyano-3-ethylphenyl)magnesium bromide, serves as a versatile building block for introducing the functionalized benzonitrile moiety into complex molecules. Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[6][7][8]

However, the synthesis is not without its challenges. The presence of the electrophilic nitrile group (—C≡N) on the aromatic ring introduces a significant potential for side reactions, primarily the intermolecular reaction of the formed Grignard reagent with the nitrile of an unreacted starting material molecule. This guide will detail the mechanistic considerations, provide field-proven protocols to mitigate these challenges, and showcase the utility of this reagent in synthesizing valuable downstream products.

PART 1: Mechanistic Insights and Strategic Considerations

The Grignard Reagent Formation: An Oxidative Insertion

The formation of a Grignard reagent is an oxidative insertion of a magnesium atom into the carbon-halogen bond.[5] The reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).[9] This layer must be disrupted for the reaction to initiate.

G cluster_start Starting Materials cluster_reagent Grignard Reagent ArylHalide This compound (Ar-Br) Grignard (4-cyano-3-ethylphenyl)magnesium bromide (Ar-MgBr) ArylHalide->Grignard Oxidative Insertion (on Mg surface) Mg Magnesium Metal (Mg⁰) Mg->Grignard

This process involves single electron transfer (SET) steps at the magnesium surface.[3][10] The resulting organomagnesium species is stabilized in ethereal solvents like diethyl ether or tetrahydrofuran (THF), where the lone pair electrons of the ether oxygen coordinate to the magnesium atom, forming a stabilizing complex.[4]

The Inherent Challenge: Reactivity of the Nitrile Group

The primary complexity in this synthesis arises from the dual functionality of the this compound molecule. While the C-Br bond is the target for Grignard formation, the nitrile group (—C≡N) is an electrophilic center. Grignard reagents readily add to nitriles to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone.[11][12]

This creates a competitive reaction pathway where the desired Grignard reagent, once formed, can attack the nitrile of a yet-unreacted starting material molecule.

G Grignard Ar-MgBr (Formed Reagent) StartingMaterial Ar-Br (Unreacted) Grignard->StartingMaterial Side Reaction (Intermolecular Attack) ExternalElectrophile External Electrophile (e.g., Aldehyde) Grignard->ExternalElectrophile Desired Reaction (Nucleophilic Addition) SideProduct Dimeric Ketone (Byproduct) StartingMaterial->SideProduct DesiredProduct Desired Product (e.g., Alcohol) ExternalElectrophile->DesiredProduct

Causality Behind Experimental Choices: To favor the desired reaction, the concentration of the unreacted this compound must be kept to a minimum in the presence of the formed Grignard reagent. This is achieved by the slow, controlled addition of the aryl bromide solution to a suspension of activated magnesium. This technique, often referred to as Barbier-type conditions, ensures that as soon as the Grignard reagent is formed, it is more likely to accumulate in the flask rather than encounter another molecule of starting material.

PART 2: Experimental Protocols

These protocols assume the use of standard Schlenk line techniques or a glovebox to maintain an inert, anhydrous atmosphere. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of dry nitrogen or argon just before use.[13]

Protocol 1: Synthesis of (4-cyano-3-ethylphenyl)(phenyl)methanol

This protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

2.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Magnesium Turnings24.3124.0583 mgUse high purity, for Grignard reaction.
Iodine253.81~1 crystal~5 mgActivator.[9]
This compound210.0820.04.20 gStarting material.
Benzaldehyde106.1222.02.34 g (2.24 mL)Electrophile, freshly distilled.
Anhydrous Tetrahydrofuran (THF)--~100 mLSolvent, dried over Na/benzophenone.[4]
Saturated aq. NH₄Cl Solution--~50 mLFor quenching the reaction.
Diethyl Ether (or EtOAc)--~150 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent.

2.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Dry Glassware & Setup under N₂ Atmosphere A2 Activate Mg with Iodine in THF A1->A2 B1 Slowly Add Ar-Br Solution to Mg/THF A2->B1 B2 Monitor Grignard Formation (Exotherm, Color Change) B1->B2 B3 Cool Reaction to 0 °C B2->B3 B4 Add Grignard Solution to Benzaldehyde in THF B3->B4 C1 Quench with sat. NH₄Cl(aq) B4->C1 C2 Extract with Et₂O C1->C2 C3 Dry Organic Layer (Na₂SO₄) C2->C3 C4 Purify by Column Chromatography C3->C4 FinalProduct FinalProduct C4->FinalProduct Characterize Product

2.3 Detailed Step-by-Step Methodology

  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a positive pressure of dry nitrogen), add the magnesium turnings (583 mg, 24.0 mmol).

  • Activation: Add a single crystal of iodine and ~10 mL of anhydrous THF. The purple color of the iodine should fade upon gentle warming or stirring, indicating the activation of the magnesium surface.[13]

  • Grignard Formation: In a separate dry flask, dissolve this compound (4.20 g, 20.0 mmol) in 40 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Add the aryl bromide solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling may be applied.[3] The total addition time should be approximately 30-45 minutes.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown mixture.[14]

  • Reaction with Electrophile: In a separate 250 mL flask under nitrogen, dissolve freshly distilled benzaldehyde (2.24 mL, 22.0 mmol) in 30 mL of anhydrous THF. Cool this solution to 0 °C using an ice bath.

  • Slowly transfer the prepared Grignard reagent solution to the benzaldehyde solution via cannula or dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (~50 mL). This step is crucial to protonate the alkoxide and dissolve the magnesium salts.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-cyano-3-ethylphenyl)(phenyl)methanol.

Protocol 2: Synthesis of 4-formyl-2-ethylbenzonitrile via Formylation

This protocol utilizes the same Grignard reagent to introduce an aldehyde group, a key transformation in organic synthesis.[16][17]

2.4 Reagent and Procedural Modifications

  • Electrophile: Use N,N-Dimethylformamide (DMF) (2.0 mL, 26.0 mmol), freshly distilled, in place of benzaldehyde.

  • Procedure:

    • Prepare the Grignard reagent from this compound (20.0 mmol) as described in steps 1-5 of Protocol 1.

    • In a separate flask, cool the distilled DMF in 30 mL of anhydrous THF to 0 °C.

    • Slowly add the Grignard reagent to the cold DMF solution. A thick precipitate may form.

    • After addition, stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • Workup Modification: Quench the reaction by carefully pouring it into a beaker containing ice and dilute HCl (e.g., 1M, ~100 mL). The acidic workup is necessary to hydrolyze the intermediate adduct to the aldehyde.

    • Proceed with extraction, drying, and purification as described previously. The product, 4-formyl-2-ethylbenzonitrile, is a valuable synthetic intermediate.[18]

PART 3: Troubleshooting and Safety

IssueProbable CauseRecommended Solution
Reaction fails to initiate Inactive MgO coating on magnesium; residual moisture in glassware/solvent.Crush Mg turnings with a glass rod (under N₂); add a small crystal of I₂ or a few drops of 1,2-dibromoethane; apply gentle heat or use an ultrasonic bath.[9][19]
Low yield of desired product Incomplete Grignard formation; Grignard reagent destroyed by moisture or acidic protons.Ensure all reagents and solvents are rigorously anhydrous. Check inert atmosphere integrity.
Formation of biphenyl byproduct Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl bromide.Maintain slow addition rate of aryl bromide; avoid elevated temperatures during Grignard formation.[13]
Formation of dimeric ketone Intermolecular reaction of Grignard with the nitrile of the starting material.Emphasize slow, controlled addition of the aryl bromide to keep its instantaneous concentration low.

Safety Precautions:

  • Grignard reagents are strong bases and are highly reactive towards water and protic solvents. They can be pyrophoric upon exposure to air, especially if concentrated.[1]

  • Anhydrous diethyl ether and THF are highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The quenching process is exothermic and can release flammable gases. Perform quenching slowly and with adequate cooling.

Conclusion

The Grignard reagent derived from this compound is a powerful tool for the synthesis of complex, functionalized aromatic compounds. While the presence of the nitrile group necessitates careful control over reaction conditions to prevent self-condensation, the protocols outlined in this note provide a robust and reliable pathway to success. By employing a slow-addition strategy under strictly anhydrous and inert conditions, researchers can effectively generate this versatile intermediate and utilize it in subsequent C-C bond-forming reactions, paving the way for innovations in drug discovery and materials science.

References

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  • Grignard reagent - Wikipedia. Wikipedia. [Link]

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  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Organic synthesis: benzoic acid via a grignard reaction. University of Calgary. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Texas at Dallas. [Link]

  • Grignard reagent and its application in organic reactions. Unacademy. [Link]

  • Process of preparing grignard reagent.
  • Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis. (2018). Journal of the American Chemical Society. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Gettysburg College. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1982). Accounts of Chemical Research. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

  • Using Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. [Link]

  • Application of benzonitrile compound in preparation of antitumor drugs.
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  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • A novel method for the formylation of Grignard reagent. (2012). ResearchGate. [Link]

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  • Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]

  • Organometallic nickel(II) complexes with substituted benzonitrile ligands. Synthesis, electrochemical studies and non-linear optical properties. (1998). Inorganica Chimica Acta. [Link]

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  • Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. (2000). The Journal of Organic Chemistry. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Nature Communications. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]

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Application Notes and Protocols: The Strategic Utility of 4-Bromo-2-ethylbenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-ethylbenzonitrile has emerged as a highly valuable and versatile building block, offering medicinal chemists a unique combination of reactive sites for molecular elaboration. Its structure, featuring a strategically placed bromine atom, a nitrile group, and an ethyl substituent, provides a trifecta of chemical handles that can be manipulated to forge intricate pathways toward novel active pharmaceutical ingredients (APIs).

The bromine atom serves as a prime anchor for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many drug scaffolds.[1] The nitrile moiety is not merely an inert functional group; it is a versatile precursor to a range of critical pharmacophores, most notably the tetrazole ring, which is a well-established bioisostere for the carboxylic acid group in numerous clinically important drugs.[2][3] The ethyl group, while seemingly simple, provides steric and electronic influence that can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity. This document provides detailed application notes and robust protocols for two key transformations of this compound, highlighting its role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is critical for reaction optimization and safety. The key properties of this compound are summarized below.[4]

PropertyValueSource
Molecular Formula C₉H₈BrNPubChem[4]
Molecular Weight 210.07 g/mol PubChem[4]
CAS Number 744200-38-2PubChem[4]
IUPAC Name This compoundPubChem[4]
Appearance White to off-white solidGeneric Supplier Data
LogP 3.1PubChem (Computed)[4]
Hydrogen Bond Donors 0PubChem (Computed)[4]
Hydrogen Bond Acceptors 1PubChem (Computed)[4]

Application 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for the synthesis of arylamines, a motif prevalent in a vast number of pharmaceuticals.[5] This reaction is particularly valuable when traditional nucleophilic aromatic substitution methods are not feasible.[5] The protocol below details the coupling of this compound with a generic primary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.[6]

Causality and Experimental Rationale

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination.

  • Palladium Source: A palladium(0) source is required for the catalytic cycle to initiate oxidative addition into the aryl bromide bond. While Pd(0) complexes can be used directly, Pd(II) precursors like Pd(OAc)₂ are often used and are reduced in situ. We will use a pre-formed Pd(0) complex, Pd₂(dba)₃, for its air stability and reliability.[6]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl bromides and for forming C-N bonds, sterically hindered biarylphosphine ligands are often superior. XPhos is selected here due to its proven effectiveness in coupling a wide range of amines with aryl halides, often leading to high yields and fast reaction times.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[6]

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain the stability of the catalytic species at elevated temperatures are necessary. Toluene is a standard and effective solvent for Buchwald-Hartwig reactions.[6]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Amine, and NaOtBu in a flame-dried Schlenk flask B Add Pd2(dba)3 and XPhos A->B C Add anhydrous Toluene B->C D Seal flask and purge with Argon for 15 min C->D E Heat reaction mixture to 90-110 °C with vigorous stirring D->E F Monitor reaction progress by TLC/LC-MS (Typically 4-24 hours) E->F G Cool to room temperature and quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layers with brine, dry over Na2SO4, and concentrate H->I J Purify by flash column chromatography I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-Aryl-4-amino-2-ethylbenzonitrile Intermediate

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., Aniline, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Add these solids to the Schlenk flask.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-2-ethylbenzonitrile intermediate.

Application 2: [3+2] Cycloaddition for the Synthesis of 5-Substituted Tetrazoles

The tetrazole ring is a key functional group in medicinal chemistry, often used as a metabolically stable bioisostere of a carboxylic acid.[2] This substitution can improve a drug candidate's pharmacokinetic profile, including its absorption and bioavailability. The [3+2] cycloaddition of a nitrile with an azide source is the most common and direct method for synthesizing 5-substituted tetrazoles.[8]

Causality and Experimental Rationale

The conversion of the nitrile group in this compound to a tetrazole ring requires specific conditions to proceed efficiently and safely.

  • Azide Source: Sodium azide (NaN₃) is a readily available and commonly used source of the azide anion.[9] It is crucial to handle sodium azide with care due to its toxicity.

  • Catalyst/Additive: The reaction is often facilitated by a Lewis acid or a proton source to activate the nitrile group towards nucleophilic attack by the azide. Ammonium chloride (NH₄Cl) is a mild and effective additive that serves as an in situ source of hydrazoic acid (HN₃), the reactive species in the cycloaddition.[9]

  • Solvent: A polar aprotic solvent is required to dissolve the ionic reagents and to facilitate the reaction at elevated temperatures. N,N-Dimethylformamide (DMF) is an excellent solvent choice for this transformation.[9]

  • Safety: This reaction generates hydrazoic acid as an intermediate, which is toxic and potentially explosive. The reaction should always be conducted in a well-ventilated fume hood, and acidification during work-up should be performed slowly and with cooling to avoid the accumulation of HN₃.

Synthetic Pathway: Nitrile to Tetrazole Conversion

G Start This compound Reagents NaN3, NH4Cl DMF, 120 °C Start->Reagents [3+2] Cycloaddition Product 5-(4-Bromo-2-ethylphenyl)-1H-tetrazole Reagents->Product

Caption: Synthesis of a tetrazole from a nitrile.

Detailed Protocol: Synthesis of 5-(4-Bromo-2-ethylphenyl)-1H-tetrazole

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃, 2.0 equiv)

  • Ammonium chloride (NH₄Cl, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), sodium azide (2.0 equiv), and ammonium chloride (2.0 equiv).

  • Add DMF to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture in an oil bath at 120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing ice water.

  • Acidify the aqueous mixture to pH ~2 by the slow, dropwise addition of 2M HCl with stirring in an ice bath. This will precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Dry the product under vacuum to obtain 5-(4-Bromo-2-ethylphenyl)-1H-tetrazole. The product can be further purified by recrystallization if necessary.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. The protocols detailed herein for Buchwald-Hartwig amination and tetrazole formation represent just two of the many high-impact transformations this intermediate can undergo. By providing reliable and rationalized procedures, we empower researchers and drug development professionals to leverage the full synthetic potential of this versatile building block, accelerating the discovery and development of the next generation of therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl.
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  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137.
  • Labana, A. K., & Singh, O. (2011). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
  • European Patent Office. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS (EP 3404032 B1).
  • Al-Ostath, A., El-Emam, A. A., & Al-Deeb, O. A. (2022). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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  • Benchchem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
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  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2366–2372.
  • PubMed Central. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
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  • Patel, A. M. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem, 2(2), 807-811.
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  • Google Patents. (n.d.). Process for preparing para-bromo benzonitrile (CN1252043C).
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The Strategic Application of 4-Bromo-2-ethylbenzonitrile in the Next Generation of Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel agrochemical agents with enhanced efficacy, selectivity, and improved environmental profiles, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of chemical intermediates, substituted benzonitriles stand out for their versatile reactivity and their prevalence in a wide array of bioactive molecules. This guide focuses on the application of 4-Bromo-2-ethylbenzonitrile , a key intermediate poised for the development of next-generation insecticides, fungicides, and herbicides. While its close analog, 4-Bromo-2-methylbenzonitrile, is a well-established precursor to the blockbuster diamide insecticides, this document will elucidate the untapped potential of the ethyl-substituted variant, providing detailed protocols and a scientific rationale for its utilization in agrochemical research and development.

The presence of a bromine atom, a nitrile group, and an ethyl substituent on the benzene ring of this compound offers a trifecta of reactive sites. This unique combination allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures essential for potent biological activity.

Core Principles of Reactivity and Application

The utility of this compound as a versatile intermediate in agrochemical synthesis stems from the distinct reactivity of its three key functional groups:

  • Aryl Bromide: The bromine atom serves as an excellent leaving group, readily participating in a variety of powerful cross-coupling reactions. This functionality is the cornerstone for introducing molecular diversity, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings are all viable options for elaborating the core structure.

  • Nitrile Group: The cyano moiety is a versatile functional group that can be transformed into a range of other essential functionalities common in agrochemicals. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an amide. These transformations are critical for building key structural motifs that interact with biological targets.

  • Ethyl Group: The ethyl substituent, in comparison to the more commonly used methyl group, can subtly yet significantly influence the physicochemical properties of the final molecule. This can impact factors such as solubility, lipophilicity, metabolic stability, and binding affinity to the target protein, potentially leading to improved performance or a differentiated biological profile.

Application in the Synthesis of Novel Diamide Insecticides: A Hypothetical Protocol

The diamide class of insecticides, which includes commercial successes like chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors. 4-Bromo-2-methylbenzonitrile is a key starting material for these compounds. By analogy, this compound can be envisioned as a precursor for novel diamide insecticides with potentially modified properties.

Workflow for the Synthesis of a Novel Diamide Insecticide Analog

G cluster_0 Core Intermediate Synthesis cluster_1 Final Product Assembly A This compound B 4-Bromo-2-ethylbenzoic acid A->B  Hydrolysis (H₂SO₄, H₂O) C 2-Amino-5-chloro-3-ethylbenzoic acid B->C  Amination & Chlorination E Novel Diamide Insecticide C->E  Coupling Reaction D Substituted Pyrazole Carboxylic Acid D->E

Caption: Synthetic overview for a novel diamide insecticide from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Bromo-2-ethylbenzoic Acid

This protocol describes the conversion of the nitrile functionality to a carboxylic acid, a critical first step in the synthesis of many agrochemical intermediates.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound744200-38-2210.07 g/mol 10.0 g (47.6 mmol)
Sulfuric Acid (98%)7664-93-998.08 g/mol 50 mL
Deionized Water7732-18-518.02 g/mol As needed
Sodium Hydroxide (5M aq.)1310-73-240.00 g/mol As needed
Diethyl Ether60-29-774.12 g/mol 200 mL
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 10 g

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 47.6 mmol) and 50 mL of concentrated sulfuric acid.

  • Heat the mixture to 120°C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a 1 L beaker with stirring.

  • Neutralize the acidic solution by the slow addition of 5M sodium hydroxide solution until the pH is approximately 10.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60°C to yield 4-Bromo-2-ethylbenzoic acid.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Novel Diamide Insecticide Analog (Hypothetical)

This protocol outlines the subsequent steps to form a novel diamide insecticide, assuming the successful synthesis of the key aminobenzoic acid intermediate.

Materials:

Reagent/SolventNotes
2-Amino-5-chloro-3-ethylbenzoic acidIntermediate from Protocol 1 after further functionalization
Substituted Pyrazole Carboxylic AcidSpecific structure depends on the desired final product
Oxalyl ChlorideActivating agent for the carboxylic acid
N,N-Dimethylformamide (DMF)Catalyst
TriethylamineBase
Dichloromethane (DCM)Solvent

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-Amino-5-chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (100 mL).

  • Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve the substituted pyrazole carboxylic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

  • Cool the pyrazole solution to 0°C and slowly add the freshly prepared acid chloride solution from step 3.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the novel diamide insecticide.

Potential Applications in Fungicide and Herbicide Development

The versatile reactivity of this compound also opens doors for its application in the development of novel fungicides and herbicides.

Fungicide Development

Many successful fungicides contain substituted aromatic rings linked to a toxophore. The bromine atom of this compound can be utilized in Suzuki or Stille couplings to introduce various heterocyclic moieties known for their fungicidal activity, such as pyrazoles, triazoles, or oxazoles. The nitrile group can then be further modified to an amide or other functional group to optimize the biological activity.

Herbicide Development

The development of new herbicides often involves the synthesis of molecules that inhibit specific enzymes in weeds. The this compound scaffold can be elaborated through various chemical transformations to generate novel inhibitors. For example, the nitrile group can be a precursor to a tetrazole ring, a common feature in some classes of herbicides.

Structure-Activity Relationship (SAR) Considerations

The substitution of a methyl group with an ethyl group at the 2-position of the benzonitrile ring can have several implications for the biological activity of the resulting agrochemical:

  • Increased Lipophilicity: The ethyl group is more lipophilic than the methyl group, which can enhance the molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

  • Steric Effects: The larger size of the ethyl group can influence the binding of the molecule to its target protein. This could lead to either increased or decreased activity, depending on the specific interactions in the binding pocket.

  • Metabolic Stability: The ethyl group may alter the metabolic profile of the agrochemical, potentially leading to a longer half-life in the target organism and improved efficacy.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of reactive functional groups allows for the construction of a wide range of complex molecules. While its application is not as widely documented as its methyl analog, the synthetic pathways and principles outlined in this guide provide a solid foundation for researchers to explore its potential in developing next-generation insecticides, fungicides, and herbicides. The subtle yet significant structural change from a methyl to an ethyl group offers an exciting opportunity to fine-tune the properties of agrochemicals and discover new active ingredients with improved performance and safety profiles.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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Experimental protocol for the nitration of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Nitration of 4-Bromo-2-ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the nitration of this compound, a key transformation for synthesizing functionalized aromatic intermediates. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the reaction. We will delve into the mechanistic rationale, regiochemical control, safety imperatives, and analytical validation required for this protocol.

The introduction of a nitro (–NO₂) group onto an aromatic ring is a cornerstone of organic synthesis.[1][2] It serves as a versatile handle for a multitude of subsequent transformations, most notably its reduction to an amino group, which is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[3][4]

The subject of this protocol, this compound, presents an interesting case for electrophilic aromatic substitution. The regiochemical outcome of the nitration is dictated by the cumulative electronic and steric effects of the three existing substituents:

  • Ethyl Group (–CH₂CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.

  • Bromo Group (–Br): A deactivating, ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, but its lone pairs can stabilize the arenium ion intermediate at the ortho and para positions through resonance.

  • Cyano Group (–CN): A strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing effects.[1]

Considering these influences, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the position most activated and least sterically hindered. The C6 position is ortho to the activating ethyl group and meta to the deactivating cyano group, making it the most electronically favorable site. The C3 and C5 positions are adjacent to the deactivating bromo and cyano groups, respectively, and are therefore less reactive. Thus, the expected major product is 4-bromo-2-ethyl-6-nitrobenzonitrile .

The Mechanism of Electrophilic Aromatic Nitration

The nitration of an aromatic ring proceeds via the classical electrophilic aromatic substitution (SₑAr) mechanism.[5][6] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between two strong acids, typically concentrated nitric acid and sulfuric acid.[3][7][8]

Step 1: Generation of the Nitronium Ion Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[3]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the this compound ring attacks the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9]

Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon bearing the new nitro group. This restores the aromatic π-system, yielding the final nitrated product.[3][9]

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2NO3+ H₂O⁺–NO₂ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Substrate This compound NO2+->Substrate H2O H₂O AreniumIon Arenium Ion (Sigma Complex) Substrate->AreniumIon + NO₂⁺ Product 4-Bromo-2-ethyl-6-nitrobenzonitrile AreniumIon->Product - H⁺

Caption: The mechanism of electrophilic aromatic nitration.

Quantitative Data Summary

The following table summarizes the key quantitative data for this protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )RoleAmountMoles (mmol)
This compoundC₉H₈BrN210.07[10]Starting Material2.10 g10.0
Conc. Sulfuric Acid (98%)H₂SO₄98.08Catalyst/Solvent5.0 mL~92
Conc. Nitric Acid (70%)HNO₃63.01Nitrating Agent0.8 mL~12.5
4-Bromo-2-ethyl-6-nitrobenzonitrileC₉H₇BrN₂O₂255.07Expected Product~2.55 g10.0 (Theoretical)

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted aromatic compounds.[7][11][12]

Materials:

  • This compound (10.0 mmol, 2.10 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Crushed Ice

Equipment:

  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

G A 1. Dissolve Substrate (this compound in H₂SO₄) B 2. Cool to 0-5 °C (Ice Bath) A->B D 4. Add Nitrating Mix Dropwise (Maintain T < 10 °C) B->D C 3. Prepare Nitrating Mix (HNO₃ in H₂SO₄) - Keep Cold C->D E 5. Stir at 0-5 °C for 1 hour (Monitor by TLC) D->E F 6. Quench Reaction (Pour onto Ice Water) E->F G 7. Extract with Organic Solvent (e.g., DCM) F->G H 8. Wash Organic Layer (Sat. NaHCO₃, then Brine) G->H I 9. Dry & Filter (Anhydrous MgSO₄) H->I J 10. Evaporate Solvent (Rotary Evaporator) I->J K 11. Purify Crude Product (Recrystallization or Chromatography) J->K L 12. Characterize Final Product K->L

Caption: Experimental workflow for the nitration protocol.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 5.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 2.10 g (10.0 mmol) of this compound to the cold sulfuric acid with stirring. Continue stirring until the solid is fully dissolved. Maintain the temperature at 0-5 °C.

  • Nitration: Add 0.8 mL (~12.5 mmol) of concentrated nitric acid dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Crucial: The rate of addition must be controlled to ensure the internal temperature does not rise above 10 °C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold deionized water. This should be done slowly and with stirring. A precipitate of the crude product should form.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers in a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally 50 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, likely a pale yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]

Product Characterization

The identity and purity of the final product, 4-bromo-2-ethyl-6-nitrobenzonitrile, must be confirmed through analytical techniques.

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show two distinct aromatic protons (singlets or doublets), a quartet for the methylene (–CH₂) protons, and a triplet for the methyl (–CH₃) protons of the ethyl group.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments in the molecule.

  • IR Spectroscopy: Look for characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹) and the asymmetric and symmetric N–O stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (255.07 g/mol ), along with a characteristic isotopic pattern for a molecule containing one bromine atom (M+2 peak of nearly equal intensity).

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution.[14] A thorough risk assessment is mandatory before beginning this procedure.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[15][16][17]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Inadequate temperature control can lead to a runaway reaction, rapid gas evolution, and potential explosion.[14]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases.[15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[15][17]

  • Engineering Controls: This procedure must be performed in a certified chemical fume hood.[15][16] Ensure an emergency safety shower and eyewash station are immediately accessible.[17][18]

  • Quenching: The quenching step (pouring acid into ice water) must be performed slowly and carefully to manage the heat generated.

  • Waste Disposal: Acidic aqueous waste must be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvents.[18]

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192–6203. Retrieved from [Link]

  • Siemens. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]

  • Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • University of Basrah. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

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  • Deng, H. L., et al. (2021). 14N NMR as a General Tool to Characterize the Nitrogen-Containing Species and Monitor the Nitration Process. The Journal of Organic Chemistry, 86(23), 16699–16706. Retrieved from [Link]

  • Leah4sci. (2019, January 3). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Hammond, G. S., & Douglas, K. J. (1959). Aromatic Nitration. III. The ortho to para Ratio in Nitration of Benzonitrile. Journal of the American Chemical Society, 81(5), 1184–1187. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • Deng, H. L., et al. (2021). 14N NMR as a General Tool to Characterize the Nitrogen-Containing Species and Monitor the Nitration Process. ACS Publications. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-ethylbenzonitrile

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly within drug development and materials science. This compound emerges as a valuable and versatile building block. The presence of three distinct functional handles—the nitrile, the ethyl group, and the bromine atom—on a benzene ring allows for programmed, sequential modifications. The bromine atom, in particular, serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in contemporary organic synthesis.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions.[1]

This guide provides detailed application notes and representative protocols for the three principal classes of palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the choice of catalysts, ligands, and conditions, thereby empowering users to troubleshoot and adapt these methods for their specific synthetic targets.

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

A unifying principle underlies most palladium-catalyzed cross-coupling reactions: a catalytic cycle involving the alternation of palladium between the Pd(0) and Pd(II) oxidation states.[1][3][4] Understanding this cycle is critical for rational optimization and troubleshooting.

The cycle universally comprises three key elementary steps:

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1][3][4] The steric hindrance from the ortho-ethyl group on the substrate can influence the rate of this step, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5]

  • Transmetalation : The nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic moiety to the palladium center, displacing the bromide ion. This step regenerates a diorganopalladium(II) complex.[3][6]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon or carbon-nitrogen bond. This final step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][3][4]

Generic Palladium Cross-Coupling Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition Ar-Br Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n (Transmetalation Complex) Ar-Pd(II)(Br)L_n->Ar-Pd(II)(R)L_n Transmetalation R-M Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-Br This compound (Ar-Br) R-M Nucleophile (e.g., R-B(OH)₂) Ar-R Coupled Product

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[2][7][8] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[2][7][8] Its advantages include the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generation of non-toxic inorganic byproducts.[8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System : For an ortho-substituted substrate like this compound, steric hindrance near the reaction center can be a challenge.[7] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[9] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step, and also accelerate the final reductive elimination.[5] A pre-formed catalyst like Pd(dppf)Cl₂ is also a reliable choice, particularly for its stability and ease of handling.[10]

  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used in a biphasic solvent system (e.g., toluene/water or dioxane/water).[13] The base facilitates the formation of a borate complex, which enhances the nucleophilicity of the organic group on boron.[11]

  • Solvent : A mixture of an organic solvent (toluene, 1,4-dioxane) and water is typical. This biphasic system helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[13][14]

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at an elevated temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂ (2-3 mol%)Bench-stable Pd(II) precatalyst, reliable for a range of aryl bromides.[10]
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands overcome steric hindrance and accelerate catalysis.[9]
Base K₂CO₃ or Cs₂CO₃ (2.5 equiv)Cs₂CO₃ is more soluble and often more effective, but K₂CO₃ is a cost-effective alternative.[13]
Solvent 1,4-Dioxane / H₂O (4:1)Good for solubilizing both organic and inorganic reagents.[2] Must be thoroughly degassed.
Temperature 90 - 100 °CProvides sufficient thermal energy to overcome activation barriers.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[1][4][6] This reaction has revolutionized medicinal chemistry, as aryl amine motifs are ubiquitous in pharmaceuticals.[1][15] The reaction couples primary or secondary amines with aryl halides under palladium catalysis.[3][6]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System : The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[16][17] For sterically hindered substrates like this compound, bulky biarylphosphine ligands such as XPhos, RuPhos, or the ferrocene-based Josiphos ligands are highly effective. These ligands promote the crucial, often rate-limiting, C-N reductive elimination step.[18]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[4] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4] The choice of base can be critical and is often dependent on the pKa of the amine coupling partner.

  • Solvent : Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used, as they effectively dissolve the reactants and catalyst complex without interfering with the reaction.[3][4]

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, LHMDS) (1.4 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the base to a dry Schlenk flask.

  • In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent to form the active catalyst complex.

  • Add this compound and the amine to the Schlenk flask containing the base.

  • Add the pre-formed catalyst solution to the Schlenk flask, followed by the remaining solvent.

  • Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃ (1 mol%) + XPhos (2.5 mol%)A robust system for coupling a wide range of amines with aryl bromides.[9]
Base NaOtBu (1.5 equiv)A strong, common base effective for a broad scope of primary and secondary amines.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous and aprotic solvents are crucial for reaction success.[9]
Temperature 100 - 110 °CHigher temperatures are often needed to drive the C-N reductive elimination.[6]

Section 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is the most reliable and versatile method for the formation of a carbon-carbon bond between a sp² carbon of an aryl halide and a sp carbon of a terminal alkyne.[19] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[19]

Causality Behind Experimental Choices:

  • Catalytic System : The reaction proceeds via two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Pd(PPh₃)₂Cl₂ is a common and effective palladium catalyst, and copper(I) iodide (CuI) is the standard co-catalyst.[8][19]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and also acts as a solvent or co-solvent.

  • Solvent : Solvents like THF or DMF are often used to ensure all components remain in solution.[19] The reaction can often be run at room temperature, highlighting its mild nature.

Sonogashira Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition Ar-Br Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Cu(I)Br Cu(I)Br Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR (Copper Acetylide) Cu(I)Br->Cu(I)-C≡CR Base, H-C≡CR Cu(I)-C≡CR->Cu(I)Br Transmetalation to Pd(II)

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Representative Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., Et₃N, DIPEA) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the amine base, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A classic, reliable catalyst for Sonogashira couplings.[8][19]
Cu Co-catalyst CuI (3 mol%)Essential for the formation of the copper acetylide intermediate.[19]
Base Triethylamine (Et₃N)Acts as both the base and a co-solvent.
Solvent THF or DMFEnsures homogeneity of the reaction mixture.[19]
Temperature Room Temperature to 50 °CThe reaction is often efficient under mild thermal conditions.

Troubleshooting and Optimization

Low or no product yield in palladium-catalyzed reactions is a common issue.[4] A systematic approach to troubleshooting is crucial:

  • Reagent Quality : Ensure all reagents, especially the solvent, base, and amine/boronic acid, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[4]

  • Catalyst Activity : Ensure the palladium precatalyst and ligand are of high quality. Pd(II) precatalysts require in situ reduction to the active Pd(0) species; if this fails, the cycle will not initiate.[4]

  • Inert Atmosphere : Rigorous exclusion of air is critical, as oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Ensure proper degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[4]

  • Ligand Choice : If a reaction fails, screening different ligands is a primary optimization step. The electronic and steric properties of the ligand profoundly influence the reaction outcome.[5][7]

References

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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  • Yin, J., & Buchwald, S. L. (2002). A catalytic system for the palladium-catalyzed amination of aryl chlorides with N-H-containing heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C–C bond-forming tool.
  • Chen, C., He, Z., & Xi, C. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]

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  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 18, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2022). ACS Central Science, 8(1), 106-114.
  • Littke, A. F., & Fu, G. C. (1999). A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids.
  • Design and synthesis of 2-(arylamino)-4(3H)-quinazolinones as novel inhibitors of rat lens aldose reductase. (1993). Journal of Medicinal Chemistry, 36(19), 2748-2755.
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  • 2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles. (2014). Synlett, 25(14), 1987-1990.
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  • Palladium-Catalyzed Reaction of Arenediazonium Tetrafluoroborates with Methyl 4-Hydroxy-2-butenoate: An Approach to 4-Aryl Butenolides and an Expeditious Synthesis of Rubrolide E. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2007). Molecules, 12(6), 1256-1265.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). Molbank, 2023(3), M1668.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for converting 4-Bromo-2-ethylbenzonitrile, a versatile and readily available starting material, into a diverse array of novel heterocyclic compounds. We explore reaction pathways leveraging its three key reactive sites: the aryl bromide, the nitrile moiety, and the benzylic protons of the ethyl group. This document details the mechanistic rationale behind key transformations, provides step-by-step experimental protocols for the synthesis of quinazoline and benzimidazole precursors, and presents workflows for palladium-catalyzed cross-coupling reactions. These methodologies are designed to be robust and adaptable, serving as a foundational resource for researchers in medicinal chemistry, drug development, and materials science.

Introduction: The Strategic Value of this compound

This compound is a strategically important building block in modern organic synthesis. Its structure presents two highly versatile and orthogonal functional groups—an aryl bromide and a nitrile—on a substituted benzene ring. This arrangement allows for selective and sequential transformations, making it an ideal starting point for constructing complex molecular architectures.

  • The Aryl Bromide: This functional group is a cornerstone of transition metal-catalyzed cross-coupling chemistry. It readily participates in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance.[1][2]

  • The Nitrile Group: The cyano moiety is a valuable synthon for a multitude of nitrogen-containing heterocycles. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or, more significantly, can act as an electrophilic partner in cyclization and cycloaddition reactions to form rings like quinazolines, benzimidazoles, and triazines.[3][4][5]

  • The Ethyl Group: The ortho-positioning of the ethyl group provides steric influence that can direct regioselectivity in certain reactions. Furthermore, its benzylic protons offer a potential site for functionalization under specific conditions.

The heterocyclic scaffolds accessible from this precursor are prominent in numerous biologically active compounds and functional materials, underscoring the importance of developing efficient synthetic routes from this starting material.[6][7]

Overview of Synthetic Pathways

The strategic functionalization of this compound can be directed down several productive pathways to generate a variety of heterocyclic cores. The choice of reaction sequence allows for the synthesis of diverse libraries of compounds from a single starting material.

G cluster_0 Pathway A: Bromine Functionalization First cluster_1 Pathway B: Nitrile Transformation First cluster_2 Pathway C: Tandem / Domino Reactions start This compound A1 Suzuki / Heck / Sonogashira Coupling start->A1 A2 Buchwald-Hartwig Amination start->A2 B1 Conversion to Amidine / Tetrazole start->B1 C1 One-Pot Multi-Component Reaction start->C1 A3 Functionalized Aryl Nitrile Intermediate A1->A3 A2->A3 A4 Intramolecular Cyclization A3->A4 A5 Diverse Heterocycles (e.g., Indoles, Quinolines) A4->A5 B2 Brominated Heterocycle Intermediate B1->B2 B3 Further Cross-Coupling B2->B3 B4 Highly Substituted Heterocycles B3->B4 C2 Complex Heterocycles (e.g., Quinazolines) C1->C2

Figure 1. High-level overview of synthetic strategies starting from this compound.

Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The most direct approach to diversification involves leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions. This strategy introduces new functionalities at the 4-position, which can subsequently be used to construct a heterocyclic ring or serve as a key pharmacophoric element.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This is particularly useful for synthesizing biaryl structures or introducing alkyl, alkenyl, or alkynyl fragments.

Causality and Experimental Choice: The choice of a palladium catalyst and ligand is critical for achieving high yields. A common and effective system for aryl bromides is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner in the catalytic cycle. A mixed solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a C-N bond, converting the aryl bromide into an aniline derivative. This transformation is exceptionally powerful as it provides direct access to 4-amino-2-ethylbenzonitrile, a key precursor for quinazoline synthesis.[3]

Causality and Experimental Choice: This reaction requires a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Xantphos) to facilitate the reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and generate the active catalyst. Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and deactivation of the catalyst.

Synthetic Strategy II: Cyclization Reactions Involving the Nitrile Group

The nitrile group is an excellent electrophile and can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. Often, this involves a preliminary functionalization at the C-Br position to install a nucleophilic group that can then attack the nitrile intramolecularly.

Synthesis of Quinazolines from 4-Amino-2-ethylbenzonitrile

Quinazolines are a class of privileged structures in medicinal chemistry, known for a wide range of biological activities.[7] A highly efficient route to this scaffold begins with the conversion of this compound to 4-amino-2-ethylbenzonitrile via Buchwald-Hartwig amination. The resulting ortho-amino benzonitrile is then primed for cyclization.

A common method involves a condensation reaction with orthoesters or aldehydes. For instance, reacting 4-amino-2-ethylbenzonitrile with triethyl orthoformate can yield the corresponding quinazoline. Microwave-assisted protocols can significantly accelerate these reactions.[8]

Synthesis of Benzimidazoles

Benzimidazoles are another critical heterocyclic motif in drug discovery.[9] Their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid derivative or an aldehyde.[6][10] Starting from this compound, a multi-step sequence can be envisioned:

  • Nitration: Introduction of a nitro group ortho to the ethyl group.

  • Buchwald-Hartwig Amination: Conversion of the bromide to an amino group.

  • Reduction: Reduction of the nitro group to a second amino group, generating an o-phenylenediamine intermediate.

  • Cyclization: Condensation with an aldehyde or carboxylic acid to form the benzimidazole ring.

This sequence provides a pathway to highly substituted benzimidazole derivatives that would be difficult to access otherwise.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of 2-Ethyl-4-(thiophen-2-yl)benzonitrile via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling to demonstrate C-C bond formation at the bromide position.

Workflow Diagram:

G cluster_workflow Suzuki Coupling Workflow A 1. Add Reagents to Flask: - this compound - Thiophene-2-boronic acid - Pd(PPh₃)₄ - Dioxane/Water B 2. Add Base: - K₂CO₃ solution A->B C 3. Heat & Stir: - Reflux at 90°C - Monitor by TLC B->C D 4. Workup: - Cool to RT - Dilute with EtOAc - Wash with water, brine C->D E 5. Purify: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography D->E F 6. Characterize: - 2-Ethyl-4-(thiophen-2-yl)benzonitrile - ¹H NMR, ¹³C NMR, MS E->F

Figure 2. Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 4.76 mmol), thiophene-2-boronic acid (0.73 g, 5.71 mmol), and Pd(PPh₃)₄ (0.165 g, 0.143 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (20 mL) via syringe. Stir for 5 minutes to dissolve the solids.

  • In a separate beaker, dissolve K₂CO₃ (1.97 g, 14.28 mmol) in deionized water (5 mL). Add this aqueous solution to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis of 6-Ethylquinazolin-4-amine

This protocol outlines the synthesis of a quinazoline derivative, a key heterocyclic core, starting from this compound.

Workflow Diagram:

G cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Cyclization start This compound S1_reagents Reagents: - NH₃ source (e.g., LHMDS) - Pd₂(dba)₃ / Xantphos - NaOtBu, Toluene start->S1_reagents S1_product Intermediate: 4-Amino-2-ethylbenzonitrile S1_reagents->S1_product S2_reagents Reagents: - Triethyl Orthoformate - Ammonium Acetate - Microwave Irradiation S1_product->S2_reagents S2_product Final Product: 6-Ethylquinazolin-4-amine S2_reagents->S2_product

Figure 3. Workflow for the two-step synthesis of a quinazoline derivative.

Step 2A: Synthesis of 4-Amino-2-ethylbenzonitrile (Intermediate)

Materials & Reagents:

  • This compound (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • Xantphos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.044 g, 0.048 mmol), Xantphos (0.083 g, 0.143 mmol), and NaOtBu (0.64 g, 6.66 mmol).

  • Evacuate and backfill with Argon three times.

  • Add anhydrous toluene (20 mL) followed by this compound (1.00 g, 4.76 mmol).

  • Add LHMDS solution (7.1 mL, 7.1 mmol) dropwise at room temperature.

  • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (hexane/ethyl acetate) to yield 4-amino-2-ethylbenzonitrile.

Step 2B: Synthesis of 6-Ethylquinazolin-4-amine (Final Product) (Adapted from microwave-assisted methods for quinazoline synthesis[8])

Materials & Reagents:

  • 4-Amino-2-ethylbenzonitrile (1.0 equiv)

  • Triethyl orthoformate (3.0 equiv)

  • Ammonium acetate (AcONH₄) (5.0 equiv)

Procedure:

  • In a 10 mL microwave reaction vial, combine 4-amino-2-ethylbenzonitrile (e.g., 0.50 g, 3.42 mmol), triethyl orthoformate (1.70 mL, 10.26 mmol), and ammonium acetate (1.32 g, 17.1 mmol).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 150 °C for 20-30 minutes.

  • After cooling, add water to the vial, which should cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the desired 6-Ethylquinazolin-4-amine. Further purification can be achieved by recrystallization if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the described protocols. Yields are representative and may vary based on reaction scale and purity of reagents.

Protocol Reaction Type Key Reagents Temp (°C) Time (h) Typical Yield
1 Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃9012-1675-90%
2A Buchwald-Hartwig AminationPd₂(dba)₃/Xantphos, NaOtBu1004-660-80%
2B Quinazoline FormationAcONH₄, Microwave1500.570-85%

Conclusion

This compound has been established as a highly valuable and adaptable platform for the synthesis of diverse and novel heterocyclic compounds. By strategically employing modern synthetic methodologies such as palladium-catalyzed cross-coupling and microwave-assisted cyclizations, researchers can efficiently access molecular scaffolds of significant interest in drug discovery and materials science. The protocols and strategies detailed in this guide provide a robust framework for unlocking the synthetic potential of this versatile building block.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Vinylogous Amides with Aryl Halides: Applications to the Synthesis of Heterocycles. Organic Letters.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • National Center for Biotechnology Information. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • ResearchGate. (n.d.). Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles....
  • ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
  • National Center for Biotechnology Information. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. PubMed.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • ijariie.com. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
  • ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Request PDF.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • National Center for Biotechnology Information. (n.d.). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. PubMed Central.
  • (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.

Sources

The Strategic Utility of 4-Bromo-2-ethylbenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Innovation

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-ethylbenzonitrile has emerged as a highly versatile and valuable scaffold for chemists in the pharmaceutical and agrochemical industries. Its unique trifecta of reactive sites—an aryl bromide amenable to a host of cross-coupling reactions, a nitrile group that can be elaborated into various functionalities, and an ethyl substituent that influences steric and electronic properties—provides a powerful platform for the synthesis of a diverse array of target molecules. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth insights and detailed protocols for the effective utilization of this compound as a key synthetic intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and safe handling procedures is the foundation of any successful synthetic endeavor.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 744200-38-2
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Appearance Not specified, typically a solid
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in common organic solvents
SMILES CCC1=C(C=CC(=C1)Br)C#N
InChIKey AUVHFKHIXUZCKD-UHFFFAOYSA-N

Safety Profile:

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5] The reaction of this compound with an arylboronic acid or ester provides a direct route to substituted biphenyls.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base - Solvent reaction_setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent - Degassing reagents->reaction_setup 1. Combine reaction Reaction: - Heating (e.g., 80-110 °C) - Stirring reaction_setup->reaction 2. Heat workup Aqueous Workup: - Quenching - Extraction reaction->workup 3. Cool & Quench purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: - 2-Ethyl-4-arylbenzonitrile purification->product 5. Characterize Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Palladium Precatalyst - Ligand - Base - Solvent reaction_setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent reagents->reaction_setup 1. Combine reaction Reaction: - Heating (e.g., 100-120 °C) - Stirring reaction_setup->reaction 2. Heat workup Aqueous Workup: - Filtration - Extraction reaction->workup 3. Cool & Filter purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: - 4-Amino-2-ethylbenzonitrile derivative purification->product 5. Characterize PARP_Intermediate_Synthesis start This compound suzuki Suzuki Coupling (e.g., with a protected pyrazoleboronic ester) start->suzuki hydrolysis Nitrile Hydrolysis (e.g., acid or base catalyzed) suzuki->hydrolysis amination Further Functionalization (e.g., amidation) hydrolysis->amination intermediate Key PARP Inhibitor Intermediate amination->intermediate

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-ethylbenzonitrile. Recognizing the challenges often encountered in achieving high yields and purity, this document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions. Our focus is on the most prevalent and reliable synthetic route: the Sandmeyer reaction, beginning with the diazotization of 2-ethyl-4-bromoaniline.

The Core Synthesis: A Mechanistic Overview

The synthesis of this compound is most commonly achieved via a two-stage Sandmeyer reaction.[1] This classical yet powerful transformation allows for the conversion of an aromatic primary amine into an aryl halide.[2][3]

  • Diazotization: The process begins with the reaction of the primary amine, 2-ethyl-4-bromoaniline, with nitrous acid (HONO) at low temperatures (typically 0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[1][4] This step produces a highly reactive intermediate: an aryl diazonium salt.[5]

  • Copper-Catalyzed Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[3] The bromine atom is then transferred to the aryl radical, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3] The detection of biaryl byproducts in Sandmeyer reactions supports this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

Troubleshooting Guide for Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low or non-existent. What are the most likely points of failure?

A low yield in a Sandmeyer reaction can almost always be traced back to one of three critical areas: incomplete diazotization, decomposition of the diazonium salt, or an inefficient copper-catalyzed substitution. Each stage has specific requirements that must be strictly met.

Q2: How can I ensure the initial diazotization reaction is complete and successful?

Incomplete diazotization is a frequent cause of low yields, as unreacted starting material will not proceed to the final product. To ensure success:

  • Strict Temperature Control: The reaction is highly exothermic and the nitrous acid is unstable at higher temperatures. You must maintain a temperature of 0-5 °C throughout the addition of sodium nitrite.[1][6] Use an internal thermometer and an ice-salt bath for effective cooling. Temperatures above 10 °C can lead to decomposition and side reactions.[7]

  • Stoichiometry: Use a slight molar excess of sodium nitrite (e.g., 1.1 equivalents) to ensure all the primary amine is consumed.[1]

  • Confirmation of Excess Nitrous Acid: After the addition of NaNO₂ is complete, test the solution for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid, confirming that sufficient reagent was added for complete diazotization. If the test is negative, add a small amount of additional NaNO₂ solution.

Q3: I suspect my diazonium salt is decomposing before it can react. What are the signs and how can I prevent this?

Aryl diazonium salts are notoriously unstable and can be explosive if isolated in a dry state.[1] Their decomposition in solution is a primary cause of yield loss.

  • Key Prevention Strategy: The most critical factor is temperature. Never let the diazonium salt solution warm above 5-10 °C.[1] It should be a clear solution; the appearance of a dark color or excessive gas evolution (beyond what's expected from slow decomposition) suggests a problem.

  • Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Do not store it.

  • Phenolic Impurities: A common decomposition pathway involves the reaction of the diazonium salt with water to form a phenol. If your final product is contaminated with 4-bromo-2-ethylphenol, it is a strong indicator that the diazonium salt decomposed due to elevated temperatures.[1]

Q4: The final copper-catalyzed bromination step seems to be the problem. How can I optimize this reaction?

An inefficient Sandmeyer reaction will leave you with a mixture containing diazonium decomposition byproducts instead of your target molecule.

  • Catalyst Quality: Use high-purity, freshly prepared, or recently purchased copper(I) bromide. Old or oxidized CuBr (which may appear greenish due to Cu(II) salts) will have significantly lower catalytic activity.

  • Addition Sequence: The cold diazonium salt solution should be added slowly and dropwise to the vigorously stirred, cold (0-5 °C) solution of CuBr.[1] Adding the copper solution to the diazonium salt is generally not recommended as it can lead to uncontrolled decomposition.

  • Driving the Reaction to Completion: After the addition is complete, the reaction can be allowed to warm slowly to room temperature and stirred for 1-2 hours.[1] This gradual warming helps to drive the nitrogen evolution and ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Advanced Methods: For particularly stubborn substrates, consider using a catalytic mixture of CuBr and CuBr₂ (10 mol% each) which can sometimes improve yields.[2]

Q5: My final product is impure. What are the likely contaminants and how can they be removed?

Common impurities include the starting 2-ethyl-4-bromoaniline, 4-bromo-2-ethylphenol, and biaryl byproducts.[1][3]

  • Workup: After the reaction is complete, the mixture is typically extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a dilute base (e.g., saturated aqueous NaHCO₃) to remove acidic impurities like phenols, followed by a brine wash.[8]

  • Purification: The most effective method for purifying the crude product is silica gel column chromatography. A non-polar eluent system, such as petroleum ether and ethyl acetate (e.g., 10:1), is often effective.[8] Alternatively, recrystallization from a suitable solvent like ethanol can be used to obtain a highly pure product.[9]

Standardized Experimental Protocol

This protocol is a synthesis of best practices for the preparation of this compound.

Step 1: Diazotization of 2-ethyl-4-bromoaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, dissolve 2-ethyl-4-bromoaniline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold amine solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper. The resulting cold diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer Reaction

  • In a separate, larger reaction vessel, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.

  • Cool this solution to 0-5 °C with vigorous stirring in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold CuBr solution via a dropping funnel. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.[1]

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until gas evolution ceases and TLC analysis indicates the reaction is complete.

  • Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography or recrystallization.

Data Summary for Optimization

ParameterStageRecommended ConditionRationale / Causality
TemperatureDiazotization0–5 °CPrevents decomposition of nitrous acid and the diazonium salt.[1]
TemperatureSandmeyer Addition0–10 °CControls the rate of N₂ evolution and minimizes side reactions.[1]
TemperatureSandmeyer ReactionGradual warming to RTEnsures the reaction proceeds to completion.[1]
NaNO₂ StoichiometryDiazotization1.1–1.2 equivalentsEnsures complete consumption of the starting amine.[1]
CuBr StoichiometrySandmeyer Reaction≥1.0 equivalentCuBr is a catalyst but is often used in stoichiometric amounts to ensure a high reaction rate.[8]
Reaction TimeDiazotization~30 minutes post-additionAllows for the complete formation of the diazonium salt.[1]
Reaction TimeSandmeyer Reaction1–2 hours post-additionEnsures complete conversion of the diazonium salt to the product.[1]

Visual Troubleshooting Workflow

G cluster_start Problem Identification cluster_diag Diagnostic Checks cluster_sol Corrective Actions start Low Yield of This compound check_diaz Check Diazotization: Starch-Iodide Test Negative? start->check_diaz Possible Cause? check_temp Check Reaction Temperature: Did it exceed 10°C? start->check_temp Possible Cause? check_cu Check Sandmeyer Step: Old CuBr? Slow Reaction? start->check_cu Possible Cause? check_diaz->check_temp No sol_diaz Incomplete Diazotization - Add more NaNO₂ solution - Ensure temp is 0-5°C check_diaz->sol_diaz Yes check_temp->check_cu No sol_decomp Diazonium Salt Decomposition - Improve cooling (ice-salt bath) - Use diazonium salt immediately check_temp->sol_decomp Yes sol_cu Ineffective Sandmeyer Reaction - Use fresh, high-purity CuBr - Allow gradual warming to RT - Ensure vigorous stirring check_cu->sol_cu Yes

Caption: A troubleshooting decision tree for low-yield this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material and how critical is its purity? A: The standard starting material is 2-ethyl-4-bromoaniline. The purity of this starting material is critical. Impurities in the aniline can lead to the formation of undesired side products that may be difficult to separate from the final product, ultimately lowering the yield and complicating purification.

Q: Are there any major safety concerns with this synthesis? A: Yes. The primary safety hazard is the aryl diazonium salt intermediate. In a dry, solid state, these salts can be shock-sensitive and violently explosive.[1] It is imperative to keep the diazonium salt in a cold aqueous solution at all times and to use it immediately after its preparation without any attempt at isolation. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn, and all procedures should be conducted in a well-ventilated fume hood.

Q: Can I use a different copper catalyst for the Sandmeyer reaction? A: Copper(I) bromide (CuBr) is the most common and effective catalyst for this specific transformation. While other copper(I) salts like CuCl or CuCN are used for the synthesis of aryl chlorides and nitriles respectively, CuBr is required for bromination.[3] Some protocols have reported the successful use of other transition metal salts, but Cu(I) remains the standard.[3]

Q: Are there viable alternative synthetic routes that avoid the Sandmeyer reaction? A: While the Sandmeyer reaction is the most established and widely reported method for this type of transformation, other synthetic strategies could theoretically be employed, such as direct bromination of 2-ethylbenzonitrile. However, controlling the regioselectivity of electrophilic aromatic substitution on a substituted benzonitrile can be challenging, often leading to mixtures of isomers. For reliability and regiochemical control, the Sandmeyer reaction starting from the corresponding aniline is generally the superior and preferred method.

References

  • Tariq, M., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

  • FAQ. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from [Link]

  • Petersen, T. H., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PubChem - NIH. (n.d.). 2-Bromo-4-ethylaniline. Retrieved from [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

Sources

Technical Support Guide: Purification of Crude 4-Bromo-2-ethylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 4-Bromo-2-ethylbenzonitrile. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges encountered during the experimental process.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that form the basis for a successful recrystallization.

Q1: What are the critical physical properties of this compound for this procedure?

Understanding the physical properties of this compound (C₉H₈BrN) is the first step in designing a purification protocol.[1] While extensive experimental data is not widely published, we can infer key characteristics and highlight what needs to be determined empirically.

  • Molecular Weight: 210.07 g/mol .[1]

  • Physical State: Based on its structure and comparison to analogs like 4-Bromo-2-methylbenzonitrile (m.p. 65-69 °C), this compound is expected to be a solid at room temperature.[2] The exact melting point of your pure compound should be determined experimentally (e.g., via DSC or melting point apparatus) and used as a primary indicator of purity. A sharp melting point range (e.g., < 1-2 °C) is indicative of high purity.[3]

  • Solubility: The key to recrystallization is identifying a solvent in which the compound is highly soluble when hot but poorly soluble when cold. This property must be determined experimentally through small-scale solvent screening.

Q2: How do I select the best recrystallization solvent?

Solvent selection is the most critical variable. The ideal solvent should:

  • Completely dissolve the crude compound at or near its boiling point.

  • Precipitate the compound with high recovery upon cooling.

  • Either completely dissolve impurities at all temperatures or leave them completely insoluble.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good candidates.[4] For this compound, a molecule of moderate polarity, a good starting point is to screen polar protic solvents (like alcohols) and consider mixed solvent systems.

Q3: What are the likely impurities in my crude this compound sample?

The nature of impurities depends on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: For example, 2-ethylbenzonitrile if the synthesis involved bromination.

  • Regioisomers: Isomers formed during synthesis, such as other bromo-ethylbenzonitrile variants.

  • Reagent Residues: Residual brominating agents (e.g., NBS, bromine) can impart a yellow or orange color.[5][6] Succinimide is a common byproduct if NBS is used.[5]

  • Reaction Byproducts: Tars or polymeric materials, especially from harsh reaction conditions.

Section 2: Recommended Recrystallization Protocol

This protocol provides a robust starting point. Optimization, particularly regarding solvent choice and volume, will be necessary based on your specific crude material.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of ~20-30 mg of your crude material in ~0.5 mL of various solvents (see Table 1). Heat the promising candidates to boiling to confirm complete dissolution and then cool to room temperature and in an ice bath to observe crystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (which is preferable to a beaker to minimize solvent evaporation and contamination).[7] Add the chosen solvent dropwise from a pre-heated beaker while the suspension is gently heated (e.g., on a hot plate with a water bath for flammable solvents) and stirred.[8] Add the minimum amount of hot solvent required to fully dissolve the solid.[3][6]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tars) are present, a hot filtration is required. Pre-heat a funnel (stemless or short-stemmed is best) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter as quickly as possible to prevent premature crystallization in the funnel.[7] If crystals do form, add a small amount of additional hot solvent to redissolve them.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[3] Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor. Using cold solvent minimizes the loss of the desired product.[7]

  • Drying: Dry the crystals, typically in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Section 3: Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Finishing Crude Crude Solid Dissolve Dissolution Crude->Dissolve Add minimum hot solvent HotFilt Hot Filtration (If needed) Dissolve->HotFilt Remove insoluble impurities Cool Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities HotFilt->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization.

Problem: My compound has "oiled out" and formed a liquid layer instead of crystals.

  • Cause & Rationale: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture.[7] This is common when the compound is significantly impure or when an inappropriate solvent is used, leading to the separation of a liquid phase instead of a solid crystal lattice.[9]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the saturation point. Allow it to cool slowly again.[9]

    • Modify the Solvent System: If using a mixed solvent system (e.g., ethanol/water), add more of the "good" solvent (the one in which the compound is more soluble, like ethanol) to the hot mixture before cooling.

    • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. This provides a surface for crystal growth to begin.[9][10]

    • Change Solvents: The chosen solvent may simply be unsuitable. Re-evaluate your solvent choice based on your initial screening.

Problem: No crystals are forming, even after cooling in an ice bath.

  • Cause & Rationale: This is typically due to one of two reasons: either too much solvent was added, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin crystallization.[9]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently boil off a portion of the solvent to concentrate the solution and then attempt to cool it again.[9] You can check for dissolved compound by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates the presence of the compound.[10]

    • Induce Crystallization (Nucleation):

      • Scratching: Vigorously scratch the inner surface of the flask with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

      • Seed Crystals: Add a tiny crystal of the pure compound (if available). This provides a template for further crystal formation.[10]

      • Ultra-Cooling: A short period in a colder bath (e.g., dry ice/acetone) can sometimes initiate crystallization, but be cautious as this can also cause the product to precipitate rapidly and trap impurities.[7]

Problem: My final yield is very low.

  • Cause & Rationale: A low yield is most often caused by using an excessive amount of solvent, which means a significant portion of your product remains dissolved in the mother liquor even after cooling.[10] Other causes include premature crystallization during hot filtration or washing the final crystals with a solvent that was not cold enough.

  • Solutions:

    • Re-work the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Solvent Volume: In future attempts, be more meticulous about adding the absolute minimum amount of hot solvent needed for dissolution.

    • Ensure Proper Washing: Always use ice-cold solvent for washing the crystals on the Büchner funnel to minimize redissolving your product.

Problem: The final product is still colored.

  • Cause & Rationale: Color is typically due to highly conjugated impurities that are present in small quantities but absorb visible light. These impurities may have solubility properties similar to your target compound, causing them to co-crystallize.

  • Solutions:

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a very small amount of activated charcoal to the hot solution before hot filtration. Swirl for a few minutes, then perform the hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Chemical Wash: If the color is due to residual bromine, a pre-recrystallization wash of the crude material (dissolved in a solvent like ethyl acetate) with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be effective.[5]

    • Second Recrystallization: A second recrystallization of the purified material may be necessary to achieve the desired level of purity and remove the last traces of color.

Section 5: Data Summary

Table 1: Solvent Selection Guide for this compound
Solvent SystemBoiling Point (°C)Rationale & SuitabilityPotential Issues
Isopropanol 82.6A good starting point. Its polarity is well-suited for many substituted aromatics.May have slightly too high solubility at room temperature, potentially reducing yield.
Ethanol 78.4Similar to isopropanol, widely available and effective.Check solubility carefully; may be too soluble.
Methanol 64.7More polar than ethanol; may be a good choice if the compound is less soluble.Lower boiling point means less of a solubility gradient.
Hexane / Ethyl Acetate VariableA mixed-solvent system. Dissolve in a minimum of hot ethyl acetate (good solvent), then add hot hexane (poor solvent) until cloudy. Re-heat to clarify and cool slowly. Offers high tunability.[4]Prone to oiling out if the solvent ratio is not optimized.[9]
Ethanol / Water VariableA common and effective mixed system. Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness, add a drop of ethanol to clarify, then cool.[4]Can be difficult to remove all water during drying.
Toluene 110.6Good for aromatic compounds, provides a wide temperature range for crystallization.High boiling point can make it difficult to remove completely from the final product.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
  • 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Bromo-2-methylbenzonitrile. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Recrystallization - Organic Chemistry Lab Technique. (2017, September 9). YouTube. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved from [Link]

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Technical Support Center: Column Chromatography of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 4-Bromo-2-ethylbenzonitrile via column chromatography. The content is structured to provide immediate, actionable solutions to common problems and answer frequently asked questions, ensuring scientific integrity and procedural reliability.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic purification of this compound.

Q1: What is the most suitable stationary phase for purifying this compound?

A1: For normal-phase chromatography, silica gel is the industry-standard adsorbent and is highly effective for purifying moderately polar compounds like this compound.[1] The polarity of the molecule is influenced by the electron-withdrawing nitrile group (-CN) and the bromine atom, which allows for effective interaction with the polar silanol groups (Si-OH) on the silica surface. Alumina (Al₂O₃) can be an alternative but is generally more polar and may lead to stronger retention or potential degradation of sensitive compounds.[1] For most applications, standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) provides an optimal balance between resolution and flow rate.[2]

Q2: How do I select the ideal mobile phase (eluent) for my separation?

A2: The choice of mobile phase is critical for achieving good separation.[3] A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5]

The process begins with Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. The goal is to find a ratio where the this compound has a Retention Factor (Rf) value between 0.20 and 0.35.[6] An Rf in this range ensures the compound moves off the column in a reasonable time without eluting too quickly, which would result in poor separation from impurities.[6] For instance, you might start with a 10:1 hexane:ethyl acetate mixture and adjust the ratio based on the TLC results.

Q3: My crude sample contains highly polar impurities. How should I load it onto the column?

A3: If your crude this compound sample is dissolved in a highly polar solvent (like DMF or DMSO) or contains baseline impurities on TLC, direct (wet) loading can compromise the separation by streaking the sample band. In this case, dry loading is the superior method.[7]

To do this, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (typically 1-2 times the mass of the crude sample), and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed. This technique ensures that the compound is introduced to the column in a sharp, concentrated band, leading to significantly better resolution.[7]

Q4: What are the most common impurities I should expect from the synthesis of this compound?

A4: The impurities largely depend on the synthetic route. For example, in a Sandmeyer reaction starting from 4-amino-2-ethylbenzonitrile, you might encounter unreacted starting material or phenolic byproducts from the reaction of the diazonium salt with water.[5][8] If the synthesis involves a bromination step on 2-ethylbenzonitrile, you could have issues with regioisomers (e.g., 2-bromo-6-ethylbenzonitrile) or di-brominated products. Identifying potential impurities is key to developing a purification strategy, as their polarity relative to the desired product will dictate the difficulty of the separation.[9]

Troubleshooting Guide

This guide provides solutions to specific experimental problems encountered during the column chromatography of this compound.

Problem Probable Cause(s) Solution(s)
Compound will not elute from the column. 1. Mobile phase is not polar enough: The eluent is too weak to displace the compound from the silica gel. 2. Compound decomposition: The compound may be unstable on silica gel, which is slightly acidic.1. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is still retained, a small amount (~1%) of methanol can be added to significantly increase eluent strength.[6] 2. Test for stability: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If it decomposes, consider using a deactivated stationary phase like neutral alumina or triethylamine-treated silica.
Poor separation (co-elution of product and impurities). 1. Incorrect solvent system: The chosen mobile phase does not provide sufficient selectivity between the product and impurities.[6] 2. Column overloading: Too much sample was loaded for the amount of silica gel used. A typical load is 1-5% of the silica mass.[10] 3. Poor column packing or sample loading: Cracks, channels, or an uneven sample band can lead to peak broadening and mixing.[7]1. Re-optimize the mobile phase: Screen different solvent systems using TLC. For example, substituting ethyl acetate with dichloromethane or acetone can alter selectivity due to different solvent-solute interactions.[6] 2. Reduce the load or increase column size: Ensure your sample mass does not exceed the column's capacity. 3. Repack the column carefully: Ensure the silica bed is homogenous and the top surface is flat. Use dry loading for difficult separations.[7]
Product fractions are very dilute. 1. Tailing or streaking: The compound band is spreading as it moves down the column. This can be due to strong adsorption or overloading.1. Adjust solvent polarity during elution: Once the leading edge of your product spot begins to elute, you can slightly increase the mobile phase polarity to accelerate the tail end of the band, sharpening the peak. 2. Check for acidity: If tailing is severe, especially with basic impurities, adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can neutralize active sites on the silica and improve peak shape.
Solvent flow is extremely slow or stops. 1. Column packed too tightly: Excessive pressure was used, or the silica grade is too fine. 2. Precipitation on the column: The crude sample may have low solubility in the initial mobile phase, causing it to precipitate at the top of the column. 3. Clogged frit: Fine silica particles are blocking the bottom frit of the column.1. Repack the column: Use a slurry method and allow the silica to settle without applying high pressure. 2. Ensure sample solubility: If using wet loading, dissolve the sample in a minimal amount of a solvent in which it is highly soluble but that is also weak chromatographically (e.g., dichloromethane). Alternatively, use the dry loading method. 3. Add a layer of sand: Placing a small layer of sand on top of the bottom frit before adding silica can prevent clogging.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 40 mm diameter).

  • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.[11]

  • Prepare a slurry of silica gel (40-63 µm, ~50 g) in the initial, non-polar mobile phase (e.g., 20:1 hexanes:ethyl acetate).[11]

  • Pour the slurry into the column and gently tap the sides to ensure even packing. Use a small amount of pressure from a pump or airline to pack the bed firmly, draining the excess solvent until it is level with the top of the silica.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]

2. Sample Loading (Dry Load Method):

  • Dissolve ~1 g of crude this compound in a suitable solvent (e.g., 5-10 mL of dichloromethane).

  • Add ~2 g of silica gel to the solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[7]

  • Carefully add this powder to the top of the prepared column, creating an even layer.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer of sand.

  • Apply gentle air pressure to begin eluting the solvent through the column at a steady flow rate.

  • Begin collecting fractions in test tubes or flasks. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate.

  • Based on TLC analysis of the fractions, increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound. For example, move from 20:1 to 10:1 hexanes:ethyl acetate.[13]

4. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[12]

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Rf and solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Informs solvent choice Load 3. Load Sample (Dry loading recommended) Pack->Load Elute 4. Elute with Mobile Phase (Gradient or isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Crude Crude This compound Crude->TLC

Caption: Workflow for the purification of this compound.

References

  • Nishimura, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 434-440. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 61(4-5), 307-312.
  • LookChem. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Organic Syntheses. (2021). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Supercoiled fibres of self-sorted donor-acceptor stacks. Retrieved from [Link]

  • Reddit. (2020). Rf value for TLC. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-ethylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chegg. (2019). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key reaction stages?

The most prevalent and industrially scalable method for synthesizing this compound is via a Sandmeyer reaction.[1][2] This multi-step process begins with the diazotization of the corresponding aniline, 4-bromo-2-ethylaniline, followed by a copper-catalyzed cyanation.

The key stages are:

  • Diazotization: 4-bromo-2-ethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt.[3]

  • Sandmeyer Cyanation: The resulting diazonium salt is then introduced to a solution of a copper(I) cyanide to replace the diazonium group with a nitrile group, yielding the final product.[2][4]

Synthetic_Pathway 4-Bromo-2-ethylaniline 4-Bromo-2-ethylaniline Arenediazonium Salt Arenediazonium Salt 4-Bromo-2-ethylaniline->Arenediazonium Salt NaNO2, HCl 0-5 °C This compound This compound Arenediazonium Salt->this compound CuCN

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?

Low yields in the synthesis of this compound can often be attributed to issues in the diazotization step or premature decomposition of the diazonium salt.[5]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Diazotization The conversion of the primary amine to the diazonium salt is not going to completion. This can be due to insufficient nitrous acid or improper temperature control.[5]Ensure a slight excess of sodium nitrite is used. Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use starch-iodide paper to test for the presence of excess nitrous acid.
Premature Decomposition of Diazonium Salt Arenediazonium salts are thermally unstable and can decompose back to the aniline or react with water to form phenols if the temperature rises.[5]Use the diazonium salt solution immediately after its preparation. Do not let the solution warm up before the cyanation step.
Sub-optimal Copper(I) Cyanide Activity The copper(I) cyanide may be of poor quality or partially oxidized, leading to inefficient cyanation.Use freshly prepared or high-purity copper(I) cyanide for the best results.

Experimental Protocol for Yield Optimization:

  • Preparation of Diazonium Salt:

    • Dissolve 4-bromo-2-ethylaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 equivalents) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a controlled temperature as recommended by your specific protocol.

    • Allow the reaction to proceed to completion. Monitor by TLC or GC-MS.

Q3: I have identified a significant amount of 4-bromo-2-ethylphenol as a byproduct. Why is this forming and how can I prevent it?

The formation of 4-bromo-2-ethylphenol is a classic byproduct of diazotization reactions when the diazonium salt reacts with water.[5]

Mechanism of Formation:

The diazonium salt is susceptible to nucleophilic attack by water, especially if the reaction mixture is allowed to warm up. This leads to the loss of nitrogen gas and the formation of a phenol.

Phenol_Byproduct_Formation Arenediazonium Salt Arenediazonium Salt 4-Bromo-2-ethylphenol 4-Bromo-2-ethylphenol Arenediazonium Salt->4-Bromo-2-ethylphenol H2O, Δ

Caption: Formation of phenolic byproduct from the diazonium salt.

Prevention Strategies:

  • Strict Temperature Control: This is the most critical factor. The diazotization should be carried out at 0-5 °C and the diazonium salt solution must be kept cold until it is used in the subsequent Sandmeyer reaction.[5]

  • Use of Non-Aqueous Solvents: In some cases, performing the diazotization in an organic solvent with an organic nitrite source (e.g., tert-butyl nitrite) can minimize the presence of water and thus reduce phenol formation.

Q4: My crude product contains a colored impurity, possibly an azo dye. How is this formed and what is the best way to remove it?

Azo coupling is a known side reaction in diazotization, especially if the starting aniline is electron-rich.[5] The diazonium salt acts as an electrophile and can react with unreacted 4-bromo-2-ethylaniline (a nucleophile) to form an azo compound, which is often highly colored.

Mechanism of Azo Coupling:

Azo_Coupling Arenediazonium Salt Arenediazonium Salt Azo Compound Azo Compound Arenediazonium Salt->Azo Compound + 4-Bromo-2-ethylaniline

Caption: Azo dye formation via electrophilic aromatic substitution.

Mitigation and Removal:

  • Maintain High Acidity: Keeping the reaction medium strongly acidic protonates the unreacted aniline, deactivating it towards electrophilic attack by the diazonium salt.[4]

  • Slow Addition of Nitrite: A slow, controlled addition of the sodium nitrite solution ensures that there is never a high concentration of unreacted aniline in the presence of the diazonium salt.

  • Purification:

    • Acid Wash: A wash of the crude product (dissolved in an organic solvent) with dilute aqueous acid can help remove any basic starting material.

    • Chromatography: Column chromatography on silica gel is a very effective method for separating the desired nonpolar product from the highly polar and colored azo dye. A typical eluent system would be a gradient of ethyl acetate in hexane.[6]

Q5: I am observing a byproduct with a mass corresponding to a biaryl compound. What is this and how can it be minimized?

The formation of biaryl compounds is evidence for a radical mechanism in the Sandmeyer reaction.[1][2] An aryl radical intermediate is formed, which can dimerize to produce a biaryl byproduct.

Minimization Strategies:

  • Ensure Efficient Trapping of the Radical: A sufficiently high concentration of the copper(I) cyanide is necessary to trap the aryl radical as it is formed, minimizing the chance of dimerization.

  • Control Reaction Rate: The rate of addition of the diazonium salt to the copper cyanide solution should be controlled to avoid a high concentration of aryl radicals at any given time.

Purification Protocol for Byproduct Removal:

  • Work-up:

    • After the reaction is complete, quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.[6]

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Chromatography:

    • Purify the crude residue by silica gel column chromatography.[6]

    • Use a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 10:1), to elute the product.[6] The less polar this compound will elute before the more polar byproducts like phenols and azo dyes.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

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Technical Support Center: Optimizing the Sandmeyer Reaction of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer cyanation of 4-Bromo-2-ethylaniline to produce 4-Bromo-2-ethylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this specific transformation, troubleshoot common issues, and understand the critical parameters that govern success.

The Sandmeyer reaction is a cornerstone of aromatic synthesis, allowing for the conversion of an aryl amine to a wide variety of functional groups via a diazonium salt intermediate.[1][2] However, the inherent instability of diazonium salts requires precise control over reaction conditions, especially temperature, to achieve high yields and purity.[3][4] This guide provides in-depth, field-proven insights to help you navigate the nuances of this powerful reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected, and my crude product is a dark, tarry mixture. What is the likely cause?

A1: This is a classic symptom of premature diazonium salt decomposition. The intermediate, 4-bromo-2-ethylbenzenediazonium salt, is thermally unstable. If the temperature during the diazotization step rises above the optimal 0–5 °C range, the salt will rapidly decompose.[3][4] This decomposition pathway primarily leads to the formation of 4-bromo-2-ethylphenol and releases nitrogen gas. The phenol can then undergo further side reactions, such as azo coupling with remaining diazonium salt, to form intensely colored and often insoluble azo dyes, resulting in the dark, tarry appearance of your crude product.[5]

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not just in the cooling bath.

  • Control Reagent Addition: The addition of aqueous sodium nitrite to the acidic solution of your aniline is exothermic.[4] Add the nitrite solution dropwise and slowly, ensuring the internal temperature never exceeds 5 °C.

  • Efficient Cooling: Use a well-stirred ice-salt bath or a cryocooler for robust temperature management. An ice-water bath may not be sufficient to counteract the exotherm of a large-scale reaction.

Q2: I observed vigorous gas evolution immediately upon adding my diazonium salt solution to the hot copper(I) cyanide solution. Is this normal?

A2: Yes, the evolution of nitrogen gas (N₂) is the desired outcome and the thermodynamic driving force for the Sandmeyer reaction. The mechanism involves the copper(I)-catalyzed conversion of the diazonium salt to an aryl radical, with the concomitant loss of N₂ gas.[2][6] However, the rate of gas evolution must be controlled. Uncontrolled, rapid effervescence can lead to dangerous pressure buildup and foaming, potentially causing loss of material.

Optimization Strategy:

  • Instead of adding the diazonium salt solution to a hot CuCN solution, consider a "reverse addition" or co-addition strategy. A common and safer protocol involves adding the cold diazonium salt solution portion-wise to the CuCN solution, which is gently warmed (e.g., to 40-50 °C) to initiate the reaction. This allows you to control the rate of reaction by adjusting the addition rate. Some modern protocols even find success running the reaction at room temperature.[7]

Q3: My final product is contaminated with a significant amount of the starting material, 4-Bromo-2-ethylaniline. What went wrong?

A3: This indicates incomplete diazotization. The conversion of the primary amine to the diazonium salt is quantitative only under specific conditions.

Potential Causes & Solutions:

  • Insufficient Acid: A strong acidic medium (typically >2.5 equivalents of acid) is required. The acid serves two purposes: it protonates the aniline to make it soluble and it reacts with sodium nitrite to generate the in situ nitrosating agent, nitrous acid (HNO₂). Insufficient acid will lead to incomplete formation of nitrous acid.

  • Insufficient Nitrite: Ensure you use at least a stoichiometric amount of sodium nitrite. It's common practice to use a slight excess (e.g., 1.05 equivalents) to drive the reaction to completion.

  • Poor Mixing: If the reaction mixture is not adequately stirred, localized areas of low acid or nitrite concentration can prevent complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the absolute critical temperature range for the diazotization of 4-Bromo-2-ethylaniline?

A1: The critical temperature range for the diazotization step is 0 to 5 °C . While some diazonium salts can tolerate slightly higher temperatures, it is best practice to maintain this strict range to ensure the stability of the 4-bromo-2-ethylbenzenediazonium intermediate.[3][4] Temperatures above 10 °C lead to rapid decomposition.[8] It is crucial to remember that diazonium salts should never be isolated and dried as solids, as they can be explosive.[3]

Q2: How does the temperature of the Sandmeyer (cyanation) step affect the reaction?

A2: The temperature of the cyanation step represents a balance.

  • Too Low: The reaction rate will be very slow, leading to long reaction times and potentially allowing the diazonium salt to decompose via other pathways.

  • Too High: While higher temperatures (e.g., >70-80 °C) can accelerate the desired reaction, they also increase the rate of undesired side reactions, such as the formation of biaryl byproducts, which are known to occur via the radical mechanism.[2] A temperature range of 20 to 60 °C is typically effective, depending on the specific solvent and catalyst concentration.[7][9] It is often best to start at a lower temperature and gently warm the mixture to control the reaction rate.

Q3: Does the steric hindrance from the ortho-ethyl group on 4-Bromo-2-ethylaniline affect the reaction?

A3: Yes, the ortho-ethyl group can influence the reaction, although it does not prevent it. Steric hindrance at the ortho position can slightly slow down the rate of diazotization. More importantly, it can also influence the stability of the resulting diazonium salt. While this effect is generally minor compared to electronic effects, it is a factor to consider and reinforces the need for strict temperature control. Some sterically hindered anilines have been shown to require slightly longer reaction times for complete conversion.

Q4: What is the role of the copper(I) catalyst, and can I use copper(II) salts?

A4: The active catalyst in the Sandmeyer reaction is copper(I). The mechanism involves a single electron transfer (SET) from Cu(I) to the diazonium salt to form an aryl radical and Cu(II).[6] The aryl radical then reacts with the Cu(II)-cyanide complex to form the product and regenerate the Cu(I) catalyst.[2][6] Using copper(II) salts directly is generally less effective because the initial reduction to the active Cu(I) species is required, which can be slow or inefficient. For the cyanation reaction, copper(I) cyanide (CuCN) is the most common and effective reagent.[2]

Data Summary: Critical Temperature Parameters

Process Step Parameter Recommended Range Rationale & Consequence of Deviation
Diazotization Internal Temperature0 – 5 °CCritical for Stability. Above 5 °C, rapid decomposition to phenol and azo dyes occurs, drastically reducing yield.[4]
Sandmeyer Cyanation Reaction Temperature20 – 60 °CBalances Rate and Selectivity. Too low leads to slow/incomplete reaction. Too high increases byproduct formation.[7][9]

Experimental Protocols

Protocol 1: Diazotization of 4-Bromo-2-ethylaniline
  • Combine 4-Bromo-2-ethylaniline (1.0 eq) and 37% hydrochloric acid (3.0 eq) in a reaction vessel.

  • Add water and cool the mixture to 0 °C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes. The solution should be used immediately in the next step.

Protocol 2: Sandmeyer Cyanation
  • In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Gently warm to ~50 °C to ensure dissolution, then cool to room temperature.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the copper cyanide solution via an addition funnel.

  • Control the addition rate to maintain a steady evolution of nitrogen gas and keep the reaction temperature between 25–40 °C. Use a cool water bath if necessary to manage the exotherm.

  • After the addition is complete, gently warm the reaction mixture to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and proceed with standard workup and purification procedures (e.g., extraction with an organic solvent, followed by chromatography).

Workflow & Pathway Diagrams

A clear understanding of the reaction pathways is essential for troubleshooting.

Sandmeyer_Troubleshooting cluster_0 Problem: Low Yield & Dark Color cluster_1 Problem: Unreacted Starting Material Start Low Yield of Nitrile Check_Temp Was Diazotization Temp > 5°C? Start->Check_Temp Decomp Result: Diazonium Decomposition Check_Temp->Decomp Yes Phenol Side Product: 4-Bromo-2-ethylphenol Decomp->Phenol Azo Side Product: Azo Dyes (Color) Decomp->Azo Solution Solution: Strict Temp Control (0-5°C), Slow NaNO2 Addition Phenol->Solution Azo->Solution Start2 High % of Starting Amine Check_Reagents Stoichiometry Check Start2->Check_Reagents Acid Cause: Insufficient Acid (<2.5 eq) Check_Reagents->Acid Fail Nitrite Cause: Insufficient NaNO2 (<1.0 eq) Check_Reagents->Nitrite Fail Solution2 Solution: Use >2.5 eq Acid & >1.0 eq NaNO2 Acid->Solution2 Nitrite->Solution2

Caption: Troubleshooting workflow for common Sandmeyer reaction issues.

Reaction_Pathways Amine 4-Bromo-2-ethylaniline Diazonium Diazonium Salt Intermediate (Ar-N₂⁺) Amine->Diazonium NaNO₂, HCl 0-5°C (CRITICAL) Product Desired Product: This compound Diazonium->Product CuCN, 20-60°C (Desired Pathway) Phenol Side Product: 4-Bromo-2-ethylphenol Diazonium->Phenol H₂O, Temp > 5°C (Decomposition Pathway)

Caption: Key reaction pathways in the Sandmeyer cyanation process.

References

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336-2341. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Available at: [Link]

  • Mills, J. F., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]

  • ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]

  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2022). Sandmeyer type reaction troubleshoot. Available at: [Link]

  • Molekula. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (2023). A one-pot process for the synthesis of haloarenes from nitroarenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit r/chemistry. (2016). Troubleshooting a Sandmeyer reaction. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Indian Academy of Sciences. (2018). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. Available at: [Link]

  • Reddit r/Chempros. (2023). Sandmeyer reaction. Available at: [Link]

  • OrganicChemGuide. Sandmeyer Reaction. Available at: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Quora. Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction? Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of 4-bromo-2-ethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this sterically hindered and electronically modified substrate. Our goal is to provide not just protocols, but a foundational understanding of the "why" behind experimental choices, empowering you to solve problems effectively.

The coupling of this compound is a non-trivial transformation. The substrate presents two primary challenges that must be addressed simultaneously:

  • Steric Hindrance: The ortho-ethyl group significantly encumbers the reaction site, impeding both the initial oxidative addition of the palladium catalyst to the carbon-bromine bond and the final reductive elimination step to form the desired biaryl product.[1]

  • Electronic Effects: The nitrile (-CN) group is strongly electron-withdrawing, which activates the C-Br bond towards oxidative addition. While beneficial for this initial step, this electronic effect can influence the overall stability and reactivity of intermediates in the catalytic cycle.[2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you select the optimal catalyst system and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: My initial Suzuki coupling attempt with this compound gave a very low yield. What are the most likely causes?

A1: Low yields with this substrate are common and typically stem from issues related to its steric bulk. The primary bottlenecks in the catalytic cycle are often slow oxidative addition and/or slow reductive elimination.[1]

  • Ineffective Catalyst System: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often incapable of facilitating the reaction with the congested ortho-ethyl group. The catalyst may not be able to efficiently approach the C-Br bond, or the final bond-forming step may be too slow.

  • Catalyst Deactivation: The higher temperatures often required to overcome steric barriers can lead to catalyst decomposition into inactive palladium black.[3] This is especially true if the ligand cannot sufficiently stabilize the palladium center throughout the catalytic cycle.

  • Suboptimal Base/Solvent Combination: The choice of base is critical for activating the boronic acid partner, but an inappropriate choice can lead to side reactions or poor solubility.[4][5] The solvent must be able to dissolve all components and be suitable for the required reaction temperature.

Q2: What is the best "first-pass" catalyst and ligand combination for this substrate?

A2: For sterically demanding substrates, the go-to choice is a palladium source paired with a bulky, electron-rich phosphine ligand. These ligands are designed to accelerate the key steps of the catalytic cycle that are hindered by steric congestion.[6]

We recommend starting with a Buchwald-type biarylphosphine ligand . These ligands possess both the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.[7][8]

Catalyst ComponentRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources that form the active catalyst in situ with the ligand.[9]
Ligand SPhos or XPhos Excellent general-purpose ligands for hindered substrates. They create a bulky catalytic complex that accelerates the reaction.[7][8][10]
Typical Loading 1-2 mol % Pd, 1.1-1.2:1 Ligand:Pd ratioA good starting point to ensure sufficient catalytic activity without being wasteful.

Using a pre-formed palladium-ligand complex, known as a precatalyst , can also be highly effective as it eliminates variability in the in situ formation of the active species.

Q3: How do I select the appropriate base and solvent for this reaction?

A3: The base and solvent are not independent variables; their combination is crucial for success. The primary role of the base is to react with the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[11]

  • Bases: For hindered couplings, a moderately strong base is often required.

    • Potassium Phosphate (K₃PO₄): An excellent and widely used base for challenging Suzuki couplings. It is effective in many solvent systems.[12]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes improve rates for difficult substrates.

    • Potassium Carbonate (K₂CO₃): A milder option, often used in aqueous/organic biphasic systems.

  • Solvents: The solvent must be able to solubilize the substrates and operate at a temperature sufficient to drive the reaction.

    • Dioxane or THF (often with water): Common choices that work well with bases like K₂CO₃ or K₃PO₄. A small amount of water can be beneficial, but anhydrous conditions may be needed if protodeboronation is an issue.[13]

    • Toluene or Xylenes: Higher-boiling non-polar solvents, useful when higher temperatures are needed to overcome activation barriers.[14]

A reliable starting combination is K₃PO₄ in dioxane/water (e.g., 10:1 v/v) at 80-100 °C.

Troubleshooting Guide
Problem: No reaction or trace conversion.

If your reaction shows no sign of product formation, it points to a fundamental issue with one of the core components or conditions. Follow this diagnostic workflow.

Suzuki_Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₃⁻ PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar' BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Borate Ar'-B(OR)₃⁻ Base->Borate Activation Borate->Transmetal

Sources

Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving 4-Bromo-2-ethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues leading to low yields and provide detailed, field-proven troubleshooting strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is consistently resulting in low yields of the desired ketone. What are the most probable causes?

Low yields in this specific Grignard reaction can often be attributed to a combination of factors, primarily revolving around the stability and reactivity of the Grignard reagent and the nature of the nitrile substrate. The most common culprits include:

  • Moisture Contamination: Grignard reagents are exceptionally strong bases and will react readily with any protic source, especially water. This will quench the reagent and reduce the effective concentration available to react with the nitrile.[1][2][3][4][5]

  • Inactive Magnesium Surface: The magnesium turnings used to generate the Grignard reagent are typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction with this compound.[1][6][7]

  • Side Reactions: The primary side reaction of concern is Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl bromide.[1][3] Additionally, the Grignard reagent can potentially react with the nitrile group of another molecule of the starting material if the Grignard formation is not complete before significant addition occurs.

  • Steric Hindrance: The ethyl group at the ortho position to the bromine in this compound can sterically hinder the approach of the magnesium to form the Grignard reagent. This steric hindrance can also play a role in the subsequent nucleophilic attack on other electrophiles.[8][9]

  • Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration will lead to suboptimal stoichiometry in the reaction with the electrophile, resulting in lower yields.[5]

Q2: I suspect my reagents and solvent are not sufficiently dry. What is the best practice for ensuring anhydrous conditions?

Maintaining strictly anhydrous conditions is paramount for a successful Grignard reaction.[7] Here’s a comprehensive approach:

Glassware:

  • All glassware should be rigorously dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[1][4]

Solvents:

  • Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions.[10] THF is often preferred for reactions with nitriles due to its higher polarity and boiling point, which can aid in solvating the Grignard reagent and increasing the reaction rate.[7]

  • Solvents must be anhydrous. While commercially available anhydrous solvents are a good starting point, it is best practice to dry them further in the lab.

Table 1: Common Solvent Drying Methods

SolventDrying AgentProcedureIndicators
THF Sodium/BenzophenoneReflux the solvent over sodium metal and benzophenone under an inert atmosphere.A persistent deep blue or purple color indicates the solvent is anhydrous and deoxygenated.[11]
Diethyl Ether Sodium/BenzophenoneSimilar to THF, reflux over sodium and benzophenone.A persistent deep blue or purple color.
THF/Diethyl Ether Activated Molecular SievesStir the solvent over freshly activated 3Å or 4Å molecular sieves for at least 24 hours.N/A. This is a convenient method for smaller scales.[12]
Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone

This method generates a ketyl radical, which is a potent scavenger of both water and oxygen.

Materials:

  • Reagent-grade THF

  • Sodium metal (as wire or chunks)

  • Benzophenone

  • Distillation apparatus

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Pre-drying: Add small pieces of sodium metal to the THF and let it stand overnight. This will remove the bulk of the water.

  • Setup: Assemble a distillation apparatus. Ensure all glassware is flame-dried. The distillation flask should have at least two necks to accommodate a condenser and an inert gas inlet.

  • Initiation: To the pre-dried THF, add a small amount of benzophenone (enough to give a light-yellow color). Then, add fresh sodium metal.

  • Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas. As the solvent becomes anhydrous, a deep blue or purple color will develop. If the color fades, it indicates that water or oxygen is still present, and more sodium may be required.

  • Distillation: Once the blue color is stable, distill the THF directly into a dry, inert-atmosphere receiving flask for immediate use.

Caution: Never distill to dryness, as this can concentrate explosive peroxides. Always leave a small amount of solvent in the distillation flask.[11]

Q3: My Grignard reaction is failing to initiate. How can I activate the magnesium?

The inability to initiate the Grignard reaction is a common hurdle, primarily due to the passivating magnesium oxide layer.[1][6]

Troubleshooting Workflow for Grignard Initiation

G cluster_activation Magnesium Activation Methods cluster_aids Initiation Aids A Reaction Fails to Initiate B Check Anhydrous Conditions (Glassware, Solvent, Reagents) A->B Primary Check C Activate Magnesium Surface B->C If Conditions are Dry D Initiation Aids C->D If Activation is Sluggish C1 Mechanical Grinding C->C1 C2 Chemical Activation C->C2 E Successful Initiation (Bubbling, Turbidity, Exotherm) D->E Initiation D1 Iodine Crystal D->D1 D2 1,2-Dibromoethane D->D2 D3 Pre-formed Grignard D->D3

Caption: Troubleshooting workflow for Grignard reaction initiation.

Table 2: Magnesium Activation Techniques

MethodDescriptionVisual Cue
Mechanical Grinding Gently grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. This exposes a fresh, unoxidized surface.[13]N/A
Iodine Add a single crystal of iodine to the magnesium suspension in the solvent. The iodine etches the magnesium surface, creating reactive sites.[1][6][14]The purple/brown color of the iodine disappears.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium suspension. It reacts readily to form ethylene gas and MgBr₂, cleaning the magnesium surface.[14]Bubbling (ethylene gas evolution).
Pre-formed Grignard Reagent Add a small amount of a previously prepared Grignard reagent to initiate the reaction.[14]The reaction will start almost immediately.

Q4: How can I be sure of the concentration of my Grignard reagent before proceeding with the next step?

Titration is the most reliable method to determine the exact concentration of your freshly prepared Grignard reagent. This is crucial for accurate stoichiometry in the subsequent reaction.[15][16]

Protocol 2: Titration of Grignard Reagent with Iodine

Principle: The Grignard reagent reacts with iodine in a 2:1 molar ratio. The endpoint is the disappearance of the brown iodine color.

Materials:

  • Iodine (I₂)

  • Anhydrous THF

  • Anhydrous Lithium Chloride (LiCl)

  • Flame-dried vials and syringes

Procedure:

  • Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing LiCl (a saturated solution of LiCl in THF helps to solubilize the magnesium halides formed).[11][17][18]

  • Titration Setup: Cool the brown iodine solution to 0 °C in an ice bath.

  • Titration: Using a 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.

  • Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.[11][17]

Calculation: Molarity (M) = (moles of I₂ * 2) / Volume of Grignard solution added (L)

Q5: I am forming the Grignard reagent and reacting it with another electrophile. How does the nitrile group on my starting material affect the reaction?

The nitrile group is an electrophilic functional group and can react with Grignard reagents.[19][20][21][22] In the context of forming the Grignard reagent from this compound, there is a risk of the newly formed Grignard reagent attacking the nitrile of an unreacted molecule of the starting material.

Reaction of Grignard Reagent with Nitrile

The Grignard reagent adds to the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone.[19][21][22]

G cluster_main Grignard Addition to Nitrile R-MgX R-MgX R'-C≡N R'-C≡N R-MgX->R'-C≡N Nucleophilic Attack Imine Anion R'(R)C=N-MgX R'-C≡N->Imine Anion Ketone R'(R)C=O Imine Anion->Ketone H3O+ Workup

Caption: General scheme for the reaction of a Grignard reagent with a nitrile.

To minimize this side reaction:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings. This maintains a low concentration of the aryl bromide in the presence of the forming Grignard reagent, favoring Grignard formation over intermolecular reaction.

  • Good Stirring: Ensure efficient stirring to quickly bring the aryl bromide into contact with the magnesium surface.

  • Optimal Temperature: Maintain a gentle reflux to ensure a steady reaction rate without excessive side reactions.

By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your Grignard reaction with this compound.

References

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemistry of Nitriles. (2024, September 30). LibreTexts Chemistry. Retrieved from [Link]

  • RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-908. Retrieved from [Link]

  • Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). LookChem. Retrieved from [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Treatment method for recovering tetrahydrofuran from grignard reaction. (n.d.). Google Patents.
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  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com. Retrieved from [Link]

  • Titrating Grignard Reagents #shorts. (2024, November 21). YouTube. Retrieved from [Link]

  • What is the reaction of Grignard reagent with nitriles? (2018, May 10). Quora. Retrieved from [Link]

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  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride. (n.d.). Google Patents.
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  • Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). LibreTexts Chemistry. Retrieved from [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). ACS Publications. Retrieved from [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). ACS Publications. Retrieved from [Link]

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  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • What is the action of Grignard reagent on benzonitrile? (2023, April 8). Krayonnz. Retrieved from [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 4-Bromo-2-ethylbenzonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing robust analytical solutions for monitoring the synthesis of 4-Bromo-2-ethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring, ensuring optimal yield, purity, and process control. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide actionable troubleshooting strategies.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound, a key intermediate in pharmaceutical development, requires precise control over reaction conditions to maximize product formation and minimize impurities. Real-time or near-real-time monitoring of the reaction progress is essential for understanding reaction kinetics, identifying the formation of byproducts, and determining the optimal reaction endpoint. In-situ monitoring techniques provide valuable, instantaneous information that allows for immediate adjustments to reaction parameters, ultimately leading to improved efficiency and robustness in chemical development and scale-up.[1] This guide focuses on the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

Reverse-Phase HPLC (RP-HPLC) is a cornerstone technique for monitoring the progress of reactions involving aromatic compounds like this compound.[2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the starting materials, product, and potential byproducts.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide: HPLC

Q1: What is the best starting point for developing an HPLC method for my this compound reaction?

A1: A good starting point is a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water.[3] A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, is often effective for separating compounds with different polarities that may be present in the reaction mixture. UV detection at 254 nm is generally suitable for aromatic compounds.

Q2: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue, particularly with aromatic and basic compounds.[4] The primary causes can be chemical or instrumental.

  • Chemical Causes: Secondary interactions between the analyte and the silica-based stationary phase are a frequent culprit.[4]

    • Troubleshooting:

      • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH can reduce peak tailing.

      • Increase Buffer Concentration: Inadequate buffering can lead to unstable pH conditions and peak distortion.

      • Use a Deactivated Column: Columns with end-capping or those made with a deactivated silica can minimize unwanted interactions.

  • Instrumental/Physical Causes:

    • Column Void: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks.

    • Blocked Frit or Contamination: A blocked frit or contamination on the column can lead to peak tailing.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Troubleshooting:

      • Reverse Flush Column: If allowed by the manufacturer, reverse flushing the column can remove some contaminants.

      • Replace Column/Guard Column: If a void is present or the column is heavily contaminated, it may need to be replaced.[5]

      • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the HPLC components.[6]

Q3: My retention times are drifting. What should I investigate?

A3: Drifting retention times can be caused by several factors:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence.[6]

  • Changing Mobile Phase Composition: If using a solvent gradient, ensure the pump is mixing the solvents accurately.[5] You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[5]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[6]

  • Column Contamination: Buildup of contaminants can alter the stationary phase chemistry over time.

Experimental Protocol: RP-HPLC for Reaction Monitoring
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

  • Instrumentation and Conditions:

ParameterCondition
Instrument Standard HPLC system with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5-10 µL
  • Data Analysis:

    • Integrate the peak areas of the starting material and the this compound product.

    • Calculate the percent conversion by comparing the peak area of the product to the initial peak area of the starting material or by using a response factor if one has been determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Aliquot Withdraw Reaction Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Conversion Integrate->Calculate

Gas Chromatography (GC): Ideal for Volatile Components

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[7] For reactions involving this compound, GC can be particularly useful if the starting materials, product, or any byproducts are sufficiently volatile and thermally stable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: GC

Q1: When should I choose GC over HPLC for monitoring my reaction?

A1: GC is preferable when your compounds of interest are volatile and thermally stable. It often provides faster analysis times and higher resolution for these types of molecules. If your compounds are non-volatile or prone to degradation at high temperatures, HPLC is the better choice.

Q2: I'm seeing broad or tailing peaks in my chromatogram. What are the common causes?

A2: Similar to HPLC, peak shape issues in GC can stem from several sources.

  • Active Sites in the Column or Inlet: Un-deactivated sites in the GC column or inlet liner can interact with polar analytes, causing peak tailing.

    • Troubleshooting: Use a deactivated liner and a column designed for your analyte type.

  • Column Overloading: Injecting too much sample can lead to broad, fronting, or tailing peaks.[8]

    • Troubleshooting: Dilute your sample or reduce the injection volume.

  • Improper Carrier Gas Flow Rate: An incorrect flow rate can lead to poor peak shape and resolution.

    • Troubleshooting: Optimize the carrier gas flow rate for your column dimensions and analysis.

  • Contamination: Contamination in the inlet or at the head of the column can cause peak distortion.

    • Troubleshooting: Regularly replace the septum and inlet liner and trim the front end of the column if necessary.[9]

Q3: I am observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A3: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs.

  • Carryover: Residual sample from a previous injection can be a cause.

    • Troubleshooting: Develop a robust wash method for the syringe and bake out the column at a higher temperature between runs.[8]

  • Contamination: Contamination from the carrier gas, septum, or sample handling can introduce ghost peaks.[7][10]

    • Troubleshooting: Ensure high-purity carrier gas, use high-quality septa, and maintain clean sample preparation procedures.[7]

Experimental Protocol: GC-MS for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction by diluting it in a suitable solvent (e.g., ethyl acetate).

    • Filter the sample if necessary.

  • Instrumentation and Conditions:

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 50-400 amu
  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak to track reaction progress.

GC_Troubleshooting cluster_tailing Peak Tailing/Broadening cluster_ghost Ghost Peaks Problem GC Peak Problem ActiveSites Active Sites Problem->ActiveSites Shape Overloading Column Overloading Problem->Overloading Shape FlowRate Incorrect Flow Rate Problem->FlowRate Shape Carryover Sample Carryover Problem->Carryover Appearance Contamination System Contamination Problem->Contamination Appearance Sol_Deactivated Use Deactivated Liner/Column ActiveSites->Sol_Deactivated Solution Sol_Dilute Dilute Sample/Reduce Volume Overloading->Sol_Dilute Solution Sol_OptimizeFlow Optimize Flow Rate FlowRate->Sol_OptimizeFlow Solution Sol_Wash Improve Wash Method/Bakeout Carryover->Sol_Wash Solution Sol_Clean Use High Purity Gas/Clean Parts Contamination->Sol_Clean Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Insights and In-Situ Monitoring

NMR spectroscopy is an incredibly powerful tool that not only provides detailed structural information but can also be used for quantitative analysis (qNMR) and in-situ reaction monitoring.[11][12][13] It allows for the direct observation of the conversion of reactants to products in the reaction vessel.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: NMR

Q1: Can I use NMR to get quantitative data on my reaction?

A1: Yes, quantitative NMR (qNMR) is a robust method for determining the concentration of reactants and products.[13] It requires the addition of an internal standard with a known concentration to the sample. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte peak to the integral of a peak from the internal standard.

Q2: What are the advantages of using in-situ NMR for reaction monitoring?

A2: In-situ NMR allows you to monitor the reaction as it happens, without the need to withdraw and quench aliquots.[14] This provides a more accurate representation of the reaction kinetics and can help identify transient intermediates that might be missed with offline methods.[15] Benchtop NMR spectrometers are making this technique more accessible for routine use.[16][17]

Q3: My NMR signals are broad. What could be the issue?

A3: Broad NMR signals can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

  • High Sample Concentration: Very concentrated samples can lead to increased viscosity and broader lines.

  • Chemical Exchange: If your molecule is undergoing chemical exchange on the NMR timescale, this can lead to broadened signals.

Q4: Can I monitor the reaction by observing the bromine signal?

A4: While both 79Br and 81Br are NMR active, they are quadrupolar nuclei, which generally results in very broad signals that are difficult to observe with high-resolution NMR.[18][19] Therefore, it is much more practical to monitor the reaction using 1H or 13C NMR by observing changes in the signals of the protons or carbons on the aromatic ring or the ethyl group.[20][21]

Experimental Protocol: 1H NMR for Reaction Monitoring
  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Evaporate the solvent and re-dissolve the residue in a deuterated solvent (e.g., CDCl3).

    • For qNMR, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation and Data Acquisition:

    • Acquire a 1H NMR spectrum on a standard NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) for accurate quantification.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and the this compound product. For example, monitor the disappearance of a proton signal adjacent to the site of bromination and the appearance of a new signal in the product.

    • Integrate the relevant peaks and calculate the relative amounts of reactant and product.

Summary and Recommendations

The choice of analytical method for monitoring the synthesis of this compound depends on the specific requirements of the analysis.

MethodBest ForAdvantagesDisadvantages
HPLC Quantitative analysis, purity determinationHigh resolution, sensitive, versatileCan be slower than GC, requires solvent
GC Volatile compounds, fast analysisFast, high resolutionRequires volatile and thermally stable analytes
NMR Structural confirmation, in-situ monitoringProvides structural information, non-destructiveLower sensitivity than HPLC/GC, higher cost

For routine, high-resolution, and quantitative monitoring, HPLC is often the most robust and reliable method.[2] However, a multi-faceted approach is frequently the most effective. GC can be a valuable tool for rapid checks of volatile components, while NMR offers unparalleled insight into the structural transformations occurring during the reaction.

References

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • 79Br NMR spectroscopy as a practical tool for kinetic analysis.
  • Quantitative NMR methods for reaction and process monitoring. kluedo. [Link]

  • 79Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • HPLC Troubleshooting Guide.
  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. SIELC. [Link]

  • 10 Common Mistakes in Gas Chromatography. AELAB. [Link]

  • (Br) Bromine NMR. University of Ottawa. [Link]

  • Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
  • Bromine NMR on a benchtop. Oxford Instruments. [Link]

  • Common Sources Of Error in Gas Chromatography. alwsci. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • 8 Common Gas Chromatography Mistakes. PEAK Scientific. [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. [Link]

  • Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chrom
  • This compound. PubChem. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • 4-Bromo-2-hydroxybenzonitrile. PubChem. [Link]

  • 4-Bromo-2-methylbenzonitrile. PubChem. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
  • Separation of Some Halogenated Phenols by GC-MS. Journal of the Chemical Society of Pakistan.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-2-ethylbenzonitrile: A Comparative Analysis of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the nuclear magnetic resonance (NMR) analysis of 4-Bromo-2-ethylbenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document provides an in-depth examination of its ¹H and ¹³C NMR spectra, offering a comparative perspective against other common analytical techniques and furnishing the practical insights necessary for its characterization.

The Central Role of NMR in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of substituents on the benzene ring.

Predicted NMR Spectral Analysis of this compound

In the absence of publicly available experimental spectra for this compound, we turn to highly reliable computational prediction tools to model the expected ¹H and ¹³C NMR data. The following analysis is based on predicted spectra and serves as a robust guide for researchers encountering this molecule. The predicted data was generated using the online NMR prediction tool, NMRDB.org.[2][3]

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities, and coupling constants (J). For this compound, we anticipate a spectrum that clearly delineates the ethyl and aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-37.63d2.01H
H-57.46dd8.2, 2.01H
H-67.52d8.21H
-CH₂-2.73q7.62H
-CH₃1.25t7.63H

The aromatic region is expected to display three distinct signals corresponding to the three protons on the benzene ring. The downfield shifts are characteristic of protons attached to an sp² hybridized carbon in an aromatic system.[4] The electron-withdrawing nature of the nitrile group and the bromine atom will influence the precise chemical shifts. The ethyl group's protons will appear in the upfield region, with the methylene (-CH₂-) protons deshielded by the adjacent aromatic ring compared to the methyl (-CH₃) protons. The predicted quartet for the methylene group and triplet for the methyl group are classic ethyl spin systems, arising from coupling with their respective neighbors.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. For this compound, we expect to observe nine distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-CN)148.2
C-2 (C-CH₂CH₃)134.9
C-3133.4
C-4 (C-Br)125.0
C-5130.1
C-6118.4
-CN112.9
-CH₂-28.9
-CH₃15.2

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitrile group (C-1) and the carbon attached to the ethyl group (C-2) are predicted to be the most downfield among the ring carbons due to the combined electronic effects. The carbon atom of the nitrile group (-CN) itself will have a characteristic chemical shift in the 110-125 ppm range.[5] The aliphatic carbons of the ethyl group will appear at the most upfield positions.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerful tool for detailed structural analysis, a comprehensive characterization often involves complementary techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.[6]

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.Unparalleled for complete structure elucidation in solution. Non-destructive.Lower sensitivity compared to MS. Requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and inexpensive. Good for identifying key functional groups (e.g., -C≡N).Provides limited information on the overall molecular skeleton. Not suitable for complete structure determination on its own.

For this compound, MS would confirm the molecular weight of approximately 210 g/mol and the presence of a bromine atom through the characteristic isotopic pattern.[7] IR spectroscopy would clearly show a sharp absorption band around 2220-2260 cm⁻¹, indicative of the nitrile (-C≡N) functional group. While both techniques provide valuable pieces of the puzzle, only NMR can definitively establish the substitution pattern on the aromatic ring.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[8]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition Workflow

The following diagram illustrates the typical workflow for acquiring NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate interpret Spectral Interpretation integrate->interpret

Caption: Workflow for NMR Data Acquisition and Analysis.

Conclusion

The structural elucidation of this compound is effectively achieved through a combined analytical approach, with ¹H and ¹³C NMR spectroscopy serving as the central pillars for unambiguous characterization. The predicted NMR data presented in this guide provides a solid foundation for researchers to identify and confirm the structure of this compound. By integrating these NMR insights with data from complementary techniques like Mass Spectrometry and Infrared Spectroscopy, and by adhering to rigorous experimental protocols, scientists can ensure the integrity and validity of their chemical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Analytical Characterization of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification and characterization of novel molecules are paramount. 4-Bromo-2-ethylbenzonitrile, with its distinct substitution pattern on the benzene ring, presents a unique analytical challenge. This guide provides an in-depth interpretation of the mass spectrum of this compound, offering a predictive fragmentation analysis. Furthermore, it delivers a comparative overview of alternative analytical techniques, equipping researchers, scientists, and drug development professionals with the necessary tools for comprehensive characterization.

Interpreting the Mass Spectrum of this compound: A Predictive Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. While an experimental spectrum for this compound is not publicly available, we can predict its electron ionization (EI) mass spectrum based on established fragmentation principles for aromatic, halogenated, and alkyl-substituted compounds.

The structure of this compound (C₉H₈BrN) has a molecular weight of approximately 210.07 g/mol and a monoisotopic mass of 208.984 Da.[1][2]

Key Predictive Fragmentation Pathways

The fragmentation of this compound in an EI-MS experiment is expected to be governed by the stability of the resulting carbocations and radical species. The presence of the bromine atom, the ethyl group, and the nitrile group will each influence the fragmentation cascade.

One of the most characteristic features will be the isotopic pattern of bromine . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This will result in a pair of peaks of almost equal intensity for any fragment containing a bromine atom, separated by two mass-to-charge units (m/z). These are often referred to as the M and M+2 peaks.[3][4]

The primary fragmentation events are predicted to be:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for ethyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical. This would result in a stable benzylic cation.

  • Loss of Bromine Radical (•Br): The carbon-bromine bond can undergo cleavage, resulting in the loss of a bromine radical.

  • Loss of Hydrogen Bromide (HBr): Elimination of HBr is another potential fragmentation pathway for brominated compounds.[3]

  • Formation of Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.[5]

  • Loss of Acetonitrile (CH₃CN): Rearrangement and cleavage could lead to the loss of an acetonitrile molecule.

The following diagram illustrates the predicted major fragmentation pathways:

G M [C₉H₈BrN]⁺˙ m/z 209/211 F1 [C₈H₅BrN]⁺˙ m/z 194/196 (- •CH₃) M->F1 - •CH₃ F2 [C₉H₈N]⁺ m/z 130 (- •Br) M->F2 - •Br F3 [C₇H₄Br]⁺ m/z 155/157 (- HCN, - C₂H₄) F1->F3 - HCN F4 [C₇H₅]⁺ m/z 91 (Tropylium ion) F2->F4 - HCN, - C₂H₂

Caption: Predicted Fragmentation of this compound

Comparative Analysis of Analytical Techniques

While mass spectrometry is a cornerstone of molecular analysis, a multi-technique approach provides a more complete and validated characterization. The following table compares MS with other key analytical methods for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (high-res MS), structural information from fragmentation.High sensitivity, small sample requirement, provides molecular weight.Isomers may not be distinguishable, can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural connectivity, stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample size, complex spectra for impure samples.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-Br, aromatic C-H).Fast, non-destructive, provides a molecular fingerprint.Limited structural information, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.High resolution, quantitative, adaptable to various detectors.Does not provide structural information on its own, requires method development.[6][7]
Gas Chromatography (GC) Separation of volatile and semi-volatile compounds, purity assessment.High separation efficiency for volatile compounds.[8]Compound must be thermally stable and volatile, potential for degradation of sensitive molecules.

Experimental Protocols

To ensure robust and reproducible data, the following are detailed, step-by-step methodologies for key analytical experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of relatively volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for purity determination and quantification. A reverse-phase method is generally suitable for a moderately polar compound like this compound.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA).

    • B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • Start with 50% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Conclusion

The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. While mass spectrometry provides crucial information on molecular weight and fragmentation, its power is amplified when combined with the detailed structural insights from NMR, the functional group identification from IR, and the purity assessment from chromatographic methods like HPLC and GC. The predictive fragmentation analysis and standardized protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this and structurally related molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). o-Ethylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-methylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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  • PubMed. (2014). Fast and "green" method for the analytical monitoring of haloketones in treated water. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

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A Comparative Guide to Functional Group Analysis: Characterizing 4-Bromo-2-ethylbenzonitrile with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a foundational requirement. 4-Bromo-2-ethylbenzonitrile (C₉H₈BrN), a substituted aromatic nitrile, presents a unique combination of functional groups whose confirmation is critical for predicting reactivity, understanding metabolic pathways, and ensuring purity.[1][2] This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) Spectroscopy as a primary tool for this purpose. We will explore the causality behind experimental choices, present a robust analytical protocol, and objectively compare FTIR's performance against alternative spectroscopic methods.

The Analytical Imperative: Why Functional Group Analysis of this compound Matters

This compound is characterized by three key structural motifs: a nitrile group (-C≡N), an ethyl- and bromo-substituted aromatic ring, and a C-Br bond. Each of these imparts specific chemical properties.

  • The Nitrile Group: The polar carbon-nitrogen triple bond is a key pharmacophore in many drug molecules. Its vibrational frequency is highly sensitive to the local electronic environment, making it an excellent probe for molecular interactions.[3][4][5]

  • The Substituted Aromatic Ring: The benzene ring provides a rigid scaffold, while the substitution pattern (1-cyano, 2-ethyl, 4-bromo) dictates the molecule's steric and electronic profile, influencing its binding affinity and reactivity.

  • The Bromo and Ethyl Groups: These substituents modify the lipophilicity and metabolic stability of the compound. The C-Br bond, in particular, can be a site for metabolic transformation or a handle for further synthetic modification.

Confirming the presence and electronic environment of these groups is not merely an academic exercise; it is a crucial step in quality control, reaction monitoring, and establishing a baseline for stability and degradation studies. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to achieve this.[6]

Principles of FTIR for Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[7][8] Covalent bonds vibrate at specific frequencies determined by the bond strength and the masses of the connected atoms. The resulting spectrum is a unique "molecular fingerprint," where specific peaks (absorption bands) can be correlated to the presence of specific functional groups.[9][10]

For this compound, we anticipate characteristic absorption bands corresponding to each of its constituent parts.

Expected FTIR Spectral Features of this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Nitrile C≡N Stretch2240 - 2220Strong, Sharp
Aromatic Ring =C-H Stretch3100 - 3000Medium to Weak, Sharp
C=C Ring Stretch1600 - 1585 & 1500 - 1400Medium to Weak, Sharp
C-H Out-of-Plane Bend900 - 675Strong, Sharp
Ethyl Group -C-H Stretch (sp³)3000 - 2850Strong, Sharp
-CH₂ & -CH₃ Bending~1470 - 1370Medium
Bromo Group C-Br Stretch690 - 515Medium to Strong

Rationale for Expected Frequencies:

  • Nitrile (C≡N): The triple bond is very strong, leading to a high-frequency vibration in a relatively "clean" region of the spectrum (2500-2000 cm⁻¹), making it easily identifiable.[11][12] For aromatic nitriles like this one, conjugation with the ring's π-electron system slightly weakens the C≡N bond, shifting its absorption to a lower frequency (2240-2220 cm⁻¹) compared to saturated nitriles (2260-2240 cm⁻¹).[13]

  • Aromatic Ring: The sp² C-H bonds are stronger than sp³ C-H bonds, hence their stretching vibrations appear at a higher frequency (>3000 cm⁻¹).[8] The characteristic in-ring C=C stretches and the strong out-of-plane (oop) bending vibrations in the fingerprint region confirm the presence of the aromatic core.[14][15]

  • Ethyl Group: The sp³ C-H bonds of the ethyl group will produce strong, sharp peaks just below 3000 cm⁻¹, a classic signature for saturated hydrocarbons.[16]

  • Bromo Group (C-Br): Due to the high mass of the bromine atom, the C-Br stretching vibration has a low frequency, placing it in the fingerprint region (1500-500 cm⁻¹).[16][17] Its assignment can sometimes be complex due to overlap with other vibrations in this crowded region.[17]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is paramount for obtaining a reliable spectrum. While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) is now the industry standard for its speed, ease of use, and minimal sample preparation.[6][18] This protocol details the ATR-FTIR method.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation & Background Scan:

    • Action: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Causality: This step is critical to remove any residues from previous analyses that would contaminate the spectrum.

    • Action: Perform a background scan. This collects a spectrum of the ambient environment (air).

    • Causality: The instrument software automatically subtracts this background from the sample spectrum.[19] This removes interfering signals from atmospheric water vapor and carbon dioxide, which absorb strongly in the infrared region. A clean, flat baseline in the final spectrum is a hallmark of a good background subtraction.

  • Sample Application:

    • Action: Place a small amount of the this compound sample (a few milligrams of solid or a single drop if liquid) directly onto the center of the ATR crystal.

    • Causality: Only the portion of the sample in direct contact with the crystal will be analyzed. The infrared beam penetrates the sample to a depth of only a few microns.[18]

  • Applying Pressure:

    • Action: Lower the instrument's pressure clamp onto the sample to ensure firm, even contact between the sample and the ATR crystal.

    • Causality: Good contact is essential for a strong, high-quality signal. Poor contact results in weak absorption bands and a distorted spectrum.

  • Spectrum Acquisition:

    • Action: Set the acquisition parameters. Typical settings for routine analysis are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 16 to 32 scans are co-added.

      • Resolution: 4 cm⁻¹

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for most organic molecules.

  • Data Processing and Interpretation:

    • Action: After acquisition, clean the ATR crystal. Use the instrument's software to perform an ATR correction if comparing the spectrum to a library spectrum obtained via the transmission method.

    • Causality: The ATR phenomenon causes the penetration depth of the IR beam to vary with wavelength, which can slightly alter peak intensities. The ATR correction algorithm compensates for this effect.[18]

    • Action: Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions to the expected values listed in the table above.

Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensures no interference Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Clamp Apply_Sample->Apply_Pressure Ensures good contact Acquire_Spectrum Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (e.g., ATR Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum Assign_Groups Assign Functional Groups Interpret_Spectrum->Assign_Groups Correlate peaks to bonds

Caption: Experimental workflow for ATR-FTIR analysis.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a powerful tool, a comprehensive characterization often involves complementary techniques. The choice depends on the specific information required. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy.

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Raman Spectroscopy
Principle Measures absorption of IR radiation, causing molecular vibrations of polar bonds.[7]Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the inelastic scattering of monochromatic light (laser), detecting vibrational modes.
Information Identifies functional groups (C=O, O-H, C≡N, etc.). Provides a "molecular fingerprint".[6][9]Reveals the carbon-hydrogen framework, connectivity, and electronic environment of individual atoms.[19]Also identifies functional groups. Highly sensitive to non-polar, symmetric bonds (e.g., C=C, C-S).
Strengths • Fast and easy to use• Broad applicability (solids, liquids, gases)[20]• Highly sensitive to polar functional groups• Extensive spectral libraries available[6]• Unambiguous structural elucidation• Provides detailed connectivity information• Quantitative analysis is straightforward• Minimal sample preparation• Water is a weak scatterer (good for aqueous samples)• Complements FTIR for symmetric bonds[6]
Limitations • Water is a strong absorber, can interfere• Does not provide detailed atomic connectivity• C-Br stretch can be hard to assign in the fingerprint region[17]• Lower sensitivity than FTIR• More expensive instrumentation• Requires deuterated solvents• Longer acquisition times• Can be affected by sample fluorescence• Weaker signal than FTIR absorption• Can be sensitive to sample heating by the laser

In the context of this compound, FTIR provides the quickest confirmation of the nitrile and the general aromatic/aliphatic nature. NMR would be required to definitively confirm the 1,2,4-substitution pattern on the aromatic ring and the connectivity of the ethyl group. Raman spectroscopy would provide a strong complementary signal for the nitrile group and the aromatic ring C=C stretches.

Conclusion

FTIR spectroscopy stands out as an indispensable first-line technique for the functional group analysis of this compound. Its speed, simplicity, and the rich information it provides make it ideal for rapid identity confirmation and quality control in a research and drug development setting. The ATR-FTIR method, in particular, offers a robust and efficient workflow. While techniques like NMR are necessary for complete, unambiguous structural elucidation, FTIR provides the foundational chemical data with unparalleled efficiency. By understanding the principles behind the technique and the expected spectral features of the target molecule, researchers can confidently leverage FTIR to accelerate their development timelines.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Wiley Online Library. (2020). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • JoVE. (2021). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC. Retrieved from [Link]

  • Unknown Source. Vibrational Spectroscopy (Infrared, IR-Spect.).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). This compound | C9H8BrN | CID 23023145 - PubChem. Retrieved from [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-(4-Bromo-2-ethylphenyl)-3-methylbenzonitrile | C16H14BrN | CID - PubChem. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo- - NIST WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

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Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The structural integrity and purity of such intermediates are paramount, as even trace impurities can propagate through a synthetic route, potentially leading to the formation of undesired side products, reduced yields, and, most critically, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and implementation of robust, accurate, and reliable analytical methods for purity assessment are not merely a quality control measure but a foundational requirement in the drug development process.

This guide provides an in-depth comparison of two instrumental chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate method for their specific analytical challenges.

Analyte Profile: Physicochemical Properties of this compound

Before selecting an analytical technique, understanding the physicochemical properties of the analyte is essential. This knowledge dictates the suitability of the compound for a given separation mechanism.

PropertyValueImplication for Analysis
Molecular Formula C₉H₈BrN[1]-
Molecular Weight 210.07 g/mol [1]Within the ideal range for both HPLC and GC-MS analysis.
Polarity (XLogP3) 3.1[1]Indicates moderate lipophilicity, making it well-suited for reversed-phase HPLC.
Volatility Moderately volatileThe compound's aromatic structure and molecular weight suggest it is sufficiently volatile and thermally stable for GC analysis without derivatization.
Thermal Stability Expected to be stableAromatic nitriles are generally thermally stable, a prerequisite for the high temperatures used in GC inlets and ovens.

The properties of this compound suggest that both HPLC and GC-MS are viable analytical options, making a direct comparison of their performance characteristics particularly valuable.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a vast range of compounds, including those that are non-volatile or thermally unstable.[2][3][4] Separation is achieved based on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed within a column.

Causality Behind the Method: Why Reversed-Phase HPLC?

For a moderately polar compound like this compound, reversed-phase HPLC is the mode of choice. The stationary phase (typically C18-silica) is non-polar, while the mobile phase is a more polar mixture of water and an organic solvent (like acetonitrile or methanol). The analyte and its impurities are retained on the column based on their hydrophobicity; more non-polar compounds interact more strongly with the C18 chains and thus elute later. This mechanism provides excellent resolving power for separating the main compound from closely related process impurities or degradation products.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 60% B to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (Aromatic nitriles typically exhibit strong UV absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[5]

Data Analysis: The purity is determined using the area percent method. The peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram. The DAD provides the added advantage of peak purity analysis by comparing UV spectra across a single peak.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Acetonitrile (10 mL) weigh->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Method) integrate->calculate report report calculate->report Final Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Ethyl Acetate (10 mL) weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation in Capillary Column (Temp. Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-350) ionize->detect integrate Integrate TIC Peak Areas detect->integrate calculate Calculate Purity (% Area Method) integrate->calculate identify Identify Impurities (Mass Spectral Library Search) integrate->identify report report calculate->report Final Purity report2 report2 identify->report2 Impurity ID

Sources

A Comparative Analysis of the Reactivity of 4-Bromo-2-ethylbenzonitrile and 4-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science research, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile intermediates. This guide provides a comparative analysis of the reactivity of two closely related analogues: 4-Bromo-2-ethylbenzonitrile and 4-bromo-2-methylbenzonitrile. We will explore how the subtle difference in the ortho-alkyl substituent—ethyl versus methyl—influences their reactivity in key synthetic transformations, supported by an examination of underlying electronic and steric principles.

Introduction: The Significance of Ortho-Substituent Effects

This compound and 4-bromo-2-methylbenzonitrile are valuable building blocks in organic synthesis.[1] Their utility stems from the presence of two key functional groups: a bromine atom, which is amenable to a variety of cross-coupling reactions, and a nitrile group, which can be transformed into other functionalities such as amines or carboxylic acids. The primary distinction between these two molecules lies in the alkyl group at the ortho position to the nitrile. This seemingly minor variation can have significant implications for reaction kinetics and product distribution due to differing steric and electronic effects.

Foundational Principles: Steric and Electronic Effects

The reactivity of these molecules is governed by a balance of two primary factors:

  • Electronic Effects: Both methyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect (+I).[2][3] This effect increases the electron density of the aromatic ring, making it more nucleophilic. The ethyl group is known to have a slightly stronger inductive effect than the methyl group.[4] This increased electron density can influence the rate of reactions, such as palladium-catalyzed cross-coupling, where oxidative addition is often a key step.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of reagents to the reactive centers, particularly the bromine atom and the nitrile group.[5][6][7] This effect is especially pronounced in reactions involving bulky catalysts or nucleophiles.

Comparative Reactivity in Key Transformations
3.1 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation, respectively.[8][9][10][11]

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron reagent. The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination.

  • 4-Bromo-2-methylbenzonitrile: The smaller methyl group presents minimal steric hindrance to the palladium catalyst, generally allowing for efficient coupling.

  • This compound: The larger ethyl group may slightly retard the rate of oxidative addition by sterically shielding the C-Br bond. However, for many standard palladium catalysts and boronic acids, this difference may be negligible. In cases with very bulky coupling partners or ligands, the yield and reaction rate might be lower compared to the methyl analogue.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

A detailed protocol for a typical Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add the aryl bromide (4-bromo-2-alkylbenzonitrile, 1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated with vigorous stirring for the required time, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.[9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Base (M-OR') Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(R')L2 Transmetalation (R'-B(OR)2) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (Ar-R') Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Pd Precatalyst Pd Precatalyst Active Pd(0) Active Pd(0) Pd Precatalyst->Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ligand Ligand Ligand->Active Pd(0) Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination Aryl Bromide Aryl Bromide Aryl Bromide->Oxidative Addition Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Amine Amine Amine->Amine Coordination Base Base Base->Amine Coordination Product Product Reductive Elimination->Product Purification Purification Product->Purification

Caption: A simplified workflow for the Buchwald-Hartwig amination reaction.

3.2 Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group activates the aromatic ring to nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a viable transformation. [12][13][14][15][16]

  • 4-Bromo-2-methylbenzonitrile vs. This compound: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The steric hindrance from the ortho-alkyl group can influence this step. The larger ethyl group in this compound would be expected to slow down the rate of nucleophilic attack compared to the methyl group in 4-bromo-2-methylbenzonitrile, particularly with bulky nucleophiles. The electronic difference between the methyl and ethyl groups is less likely to play a dominant role in this reaction, as the powerful electron-withdrawing effect of the nitrile group is the primary activator.

Table 1: Predicted Relative Reactivity in Common Transformations

Reaction Type4-Bromo-2-methylbenzonitrileThis compoundPrimary Influencing Factor
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivitySteric Hindrance
Buchwald-Hartwig Amination Higher ReactivityLower ReactivitySteric Hindrance
Nucleophilic Aromatic Substitution Higher ReactivityLower ReactivitySteric Hindrance
Conversion of the Nitrile Group

The nitrile group itself can be a site of further reactions. For instance, its reduction to a primary amine is a common transformation.

  • Reduction to Amine: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed. The steric bulk of the ortho-ethyl group might slightly hinder the coordination of the nitrile to the catalyst surface or the approach of the hydride reagent, potentially requiring more forcing conditions compared to the methyl analogue.

Conclusion

While both this compound and 4-bromo-2-methylbenzonitrile are highly valuable synthetic intermediates, their reactivity profiles are not identical. The primary differentiating factor is the steric hindrance imposed by the ortho-alkyl group. In general, 4-bromo-2-methylbenzonitrile is expected to exhibit higher reactivity in a range of common synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, due to the smaller size of the methyl group. The slightly greater electron-donating nature of the ethyl group is a secondary effect and is often outweighed by steric considerations.

For researchers and drug development professionals, the choice between these two reagents may depend on the specific reaction partners and conditions. When working with sterically demanding substrates or catalysts, the less hindered 4-bromo-2-methylbenzonitrile would likely be the preferred starting material to maximize reaction efficiency. Conversely, the subtle electronic difference of the ethyl group might be strategically exploited in specific cases where fine-tuning of the electronic properties of the final product is desired.

References
  • Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? Retrieved from [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

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  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
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Sources

Introduction: The Untapped Potential of the 4-Bromo-2-ethylbenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the Biological Activity of Derivatives Synthesized from 4-Bromo-2-ethylbenzonitrile: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. This compound is a versatile building block, characterized by a strategically substituted benzene ring containing a bromine atom, a nitrile group, and an ethyl group.[1] While direct experimental data on the biological activities of its immediate derivatives are not extensively documented in peer-reviewed literature, the chemical motifs it possesses are prevalent in a wide array of biologically active molecules.[2][3][4][5] The bromine atom serves as a valuable handle for cross-coupling reactions, the nitrile group can be hydrolyzed or transformed into other functional groups, and the ethyl group can influence lipophilicity and steric interactions with biological targets.

This guide, authored for researchers and drug development professionals, provides a comparative analysis of the potential biological activities of compounds derived from this compound. By examining the established bioactivities of structurally analogous brominated benzonitriles and related heterocyclic systems, we can forecast promising therapeutic avenues and provide a robust framework for future research and development. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data from analogous compounds, detailed protocols, and mechanistic insights to guide your discovery programs.

Comparative Analysis of Anticancer Activity

The introduction of bromine atoms into organic scaffolds is a well-established strategy for enhancing cytotoxic and antiproliferative properties.[2][6][7] The presence of a bromo-benzonitrile moiety, similar to that in our core scaffold, is a feature in several classes of compounds investigated for their potential as anticancer agents.

Cytotoxicity Against Human Cancer Cell Lines

Studies on various brominated compounds, including benzonitriles, isatins, and curcumin derivatives, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The data suggests that derivatives of this compound could be rationally designed to exhibit similar potency.[2][6][8]

Compound Class Specific Derivative Cancer Cell Line IC₅₀ (µM) Reference
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline deriv.MCF-7 (Breast)16.1[2]
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gMDAMB-231 (Breast)11.35[2]
4-Bromo Isatin DerivativeCompound 5gHepG2 (Liver)4.39[6]
4-Bromo Isatin DerivativeCompound 5gK562 (Leukemia)6.18[6]
Brominated CurcuminoidCompound 9aK562 (Leukemia)~2.0 (comparable to doxorubicin)[7]
Acetylated Bromophenol(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)Induces apoptosis[8]

Table 1: In Vitro Anticancer Activity of Structurally Related Brominated Compounds.

Mechanistic Insights: Kinase Inhibition

A primary mechanism by which many small molecule anticancer agents exert their effect is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and angiogenesis. Structurally related compounds featuring bromo-phenyl moieties are known to be key intermediates in the synthesis of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphatidylinositol 3-kinase (PI3K).[2][5][9]

This suggests that derivatives of this compound could be elaborated into potent kinase inhibitors. The workflow for such a discovery process is outlined below.

G cluster_0 Discovery Workflow Start Synthesize Library of This compound Derivatives Screen Primary Screening: Broad-spectrum Kinase Assay Panel Start->Screen Chemical Diversity HitID Hit Identification & IC₅₀ Determination Screen->HitID Identify Active Compounds Selectivity Selectivity Profiling (e.g., VEGFR-2, PI3K, mTOR) HitID->Selectivity Characterize Potency CellAssay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->CellAssay Confirm Cellular Activity LeadOpt Lead Optimization (Structure-Activity Relationship) CellAssay->LeadOpt Improve Properties LeadOpt->HitID Iterative Design End Preclinical Candidate LeadOpt->End G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A₂ InflammatoryStimulus->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX substrate for Prostaglandins Prostaglandins (PGE₂) COX->Prostaglandins synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation mediates Derivative Potential Derivative of This compound Derivative->COX Inhibits

Sources

The Unseen Architecture: A Comparative Guide to the Structural Elucidation of 4-Bromo-2-ethylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding its biological activity, optimizing its properties, and ensuring its novelty. The 4-bromo-2-ethylbenzonitrile scaffold and its derivatives represent a class of compounds with significant potential in pharmaceutical development, where the specific arrangement of the bromine, ethyl, and nitrile substituents on the aromatic ring dictates interactions with biological targets.

This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction (SCXRD) with alternative and complementary analytical techniques for the unambiguous structural determination of these derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, providing field-proven insights to navigate the complexities of structural elucidation. While a published crystal structure for this compound itself is not available in open crystallographic databases, this guide will utilize data from closely related analogs to present a realistic and practical workflow.

The Decisive First Step: Synthesis and Crystallization of this compound

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible and efficient route to this compound can be adapted from established Sandmeyer reactions used for similar analogs.[1] The rationale here is to introduce the nitrile group to a pre-functionalized benzene ring, offering a reliable and scalable approach.

Following successful synthesis and purification, the pivotal and often most challenging step is obtaining diffraction-quality single crystals.[2] The choice of crystallization method is critical and is guided by the physicochemical properties of the compound, such as its solubility and polarity. For a molecule like this compound, a non-polar compound, slow evaporation from a suitable organic solvent or a solvent/anti-solvent system is a logical starting point.

Experimental Protocol: Synthesis of this compound

A robust synthesis can be conceptualized as follows:

  • Starting Material: 4-Bromo-2-ethylaniline.

  • Diazotization: The aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is typically unstable and is used immediately in the next step.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is added to a solution of copper(I) cyanide. The copper catalyst facilitates the displacement of the diazonium group with a cyanide group, yielding this compound.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to achieve high purity essential for successful crystallization.

Experimental Protocol: Crystallization
  • Solvent Screening: Begin by testing the solubility of the purified this compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent. Place this solution in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Solvent Layering: Carefully layer a solution of the compound with a miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

dot graph TD { subgraph Synthesis A[4-Bromo-2-ethylaniline] -->|NaNO2, HCl, 0-5°C| B(Diazonium Salt Intermediate); B -->|CuCN| C{this compound (Crude)}; C -->|Column Chromatography| D[Purified Product]; end subgraph Crystallization D --> E{Solvent Screening}; E --> F[Slow Evaporation]; E --> G[Vapor Diffusion]; E --> H[Solvent Layering]; F --> I((Single Crystal)); G --> I; H --> I; end I --> J[X-ray Diffraction Analysis];

} end

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[2] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is invaluable for understanding intermolecular interactions.

Causality in Experimental Choices for SCXRD
  • Crystal Selection: A suitable crystal should be optically clear, have well-defined faces, and be of an appropriate size (typically 50-250 microns).[2]

  • X-ray Source: Molybdenum (Mo) Kα radiation is commonly used for small organic molecules as it provides good resolution.[3]

  • Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

  • Resolution: For small molecules, data is typically collected to a resolution of at least 0.85 Å to accurately resolve atomic positions.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to best fit the experimental data.

A Comparative Analysis of Structural Elucidation Techniques

While SCXRD is the gold standard, it is not always feasible or may not provide all the necessary information. Other techniques offer complementary or alternative routes to structural elucidation.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound Derivative" -> "SCXRD" [label="Definitive 3D Structure"]; "this compound Derivative" -> "2D NMR" [label="Connectivity & Isomerism"]; "this compound Derivative" -> "Mass Spectrometry" [label="Molecular Weight & Formula"]; "this compound Derivative" -> "CSP" [label="Predicted Polymorphs"];

} end

ParameterSingle-Crystal X-ray Diffraction (SCXRD)2D Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)Crystal Structure Prediction (CSP)
Primary Information Absolute 3D atomic structure, bond lengths/angles, crystal packingThrough-bond atomic connectivity, isomer differentiationMolecular formula, molecular weight, fragmentation patternsPlausible crystal packing arrangements, relative lattice energies
Sample Requirement Single, diffraction-quality crystal (50-250 µm)[2]5-30 mg of pure compound in deuterated solvent[4][5]< 1 mg of pure compoundChemical structure of the molecule
Resolution/Accuracy ~0.85 Å for small molecules[3]Provides atomic connectivity, not spatial resolution in the same sense as XRDMass accuracy < 5 ppm[6][7]Accuracy depends on the force field and computational method
Typical Experiment Time 24-72 hours for data collection[2]1-2 hours for a full suite of 2D experiments[4]Minutes per sampleDays to weeks of computation
Key Advantage Unambiguous determination of stereochemistry and solid-state conformationExcellent for determining constitutional isomers in solutionHigh sensitivity and ability to confirm elemental compositionCan predict structures of materials that are difficult to crystallize
Key Limitation Requires a suitable single crystal, which can be difficult to growDoes not provide information on crystal packing or solid-state conformationDoes not provide 3D structural informationPredictions require experimental validation (e.g., by PXRD)

Alternative and Complementary Techniques

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[8][9] For a molecule like this compound, 2D NMR is essential to confirm the substitution pattern on the aromatic ring.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which in this case would confirm the connectivity within the ethyl group and the relationships between adjacent protons on the aromatic ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like the one bearing the nitrile group and the one bonded to the bromine) and for confirming the placement of the ethyl group relative to the nitrile and bromine.[8][9]

Plausible NMR Data for this compound (in CDCl₃):

  • ¹H NMR: A triplet around 1.2 ppm (CH₃), a quartet around 2.7 ppm (CH₂), and three aromatic protons between 7.3 and 7.6 ppm.

  • ¹³C NMR: Signals for the CH₃ and CH₂ carbons, and six distinct aromatic carbon signals, including the quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound.[10] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₈BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximately 1:1 ratio).

Predicted Fragmentation Pattern:

  • Loss of a methyl group (-15 Da): A common fragmentation for ethyl-substituted aromatics.

  • Loss of the ethyl group (-29 Da): Another likely fragmentation pathway.

  • Loss of bromine (-79/81 Da): Cleavage of the C-Br bond.

Crystal Structure Prediction (CSP)

CSP is a computational method that predicts the most stable crystal structures of a molecule based on its chemical diagram. It involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. CSP is particularly useful when experimental crystallization is challenging. The predicted structures can then be compared with experimental powder X-ray diffraction (PXRD) data to identify the correct polymorph.[2]

Conclusion: An Integrated Approach to Structural Certainty

The unambiguous structural elucidation of novel compounds like this compound derivatives is paramount in the drug discovery and development pipeline. While single-crystal X-ray diffraction remains the gold standard for providing definitive three-dimensional structural information, a comprehensive understanding often requires an integrated approach. 2D NMR spectroscopy is indispensable for confirming atomic connectivity and distinguishing between isomers in solution. High-resolution mass spectrometry provides crucial confirmation of the molecular formula. Furthermore, computational methods like crystal structure prediction are emerging as powerful tools for exploring polymorphism and guiding experimental efforts.

By understanding the strengths and limitations of each technique, as detailed in this guide, researchers can make informed decisions about the most efficient and effective path to structural certainty, thereby accelerating the journey from molecular concept to therapeutic reality.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Bromo-2-ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, prepared from the perspective of a Senior Application Scientist, provides essential, field-proven protocols for the safe handling, use, and disposal of 4-Bromo-2-ethylbenzonitrile. Our focus is on not just what to do, but why, ensuring each step is a self-validating component of a robust safety culture.

Understanding the Hazard Profile of this compound

This compound is a substituted benzonitrile compound utilized in organic synthesis. While comprehensive toxicological data is not fully available, the primary hazards identified are significant and demand rigorous control measures.[1] Safety data sheets for this compound and structurally related nitrile compounds consistently highlight several key risks.

According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation : Causes skin irritation upon contact.[2]

  • Serious Eye Irritation : Poses a risk of serious damage to the eyes.[2]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[2]

  • Harmful if Swallowed : Ingestion can be harmful to health.[1]

The nitrile functional group itself warrants caution, as some related compounds can release hydrogen cyanide under specific conditions such as fire or reaction with strong acids. Therefore, a proactive and conservative approach to handling is essential.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation[2]
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowed[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline a comprehensive plan for handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don Correct PPE prep_sds->prep_ppe prep_hood 3. Prepare Chemical Fume Hood prep_ppe->prep_hood handle_receive 4. Unpack & Inspect prep_hood->handle_receive handle_weigh 5. Weighing & Aliquoting handle_receive->handle_weigh handle_reaction 6. Reaction Setup & Monitoring handle_weigh->handle_reaction clean_decon 7. Decontaminate Surfaces & Glassware handle_reaction->clean_decon clean_dispose 8. Segregate & Dispose of Waste clean_decon->clean_dispose clean_ppe 9. Doff & Dispose of PPE clean_dispose->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Procedural Guidance

Part 1: Preparation and Engineering Controls
  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the most current SDS for this compound.[1][2] This document is the foundation of your risk assessment.

  • Engineering Controls - The Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[3][4] This is your primary line of defense against inhaling dust or vapors. Ensure the sash is at the lowest practical height to maximize capture efficiency.

  • Personal Protective Equipment (PPE) Selection and Donning: Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The specific PPE required is as follows:

    • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

    • Hand Protection: Nitrile gloves are the preferred choice due to their excellent resistance to a wide range of chemicals, including acids and solvents.[7][8] Always inspect gloves for any signs of degradation or puncture before use.[1][5] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][5]

    • Body Protection: A professional laboratory coat must be worn and kept fully buttoned.

    • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exceeding exposure limits, such as during a spill cleanup outside of a hood, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is required.[1]

Part 2: Handling and Experimental Use
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][6]

  • Weighing and Transfer: As this compound is a solid, care must be taken to avoid generating dust.[1][5] Conduct all weighing and transfers within the fume hood. Use a spatula to gently transfer the material. If any dust is generated, it will be contained by the fume hood's airflow.

  • Reaction Monitoring: When the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented into the fume hood's exhaust.

Part 3: Decontamination and Disposal Plan
  • Spill Management: In the event of a small spill inside the fume hood, carefully sweep up the solid material, avoiding dust creation, and place it into a designated, labeled waste container.[1][5] Decontaminate the area with an appropriate solvent and then wash with soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal:

    • Solid Waste: All surplus this compound and any materials grossly contaminated with it (e.g., weighing paper, paper towels from a spill) must be collected in a clearly labeled, sealed container for hazardous waste.[1][5]

    • Contaminated PPE: Used gloves and any other disposable PPE should be disposed of as contaminated waste.[1]

    • Disposal Method: Do not dispose of this chemical down the drain.[1][4] All waste must be handled by a licensed professional waste disposal service, typically through chemical incineration.[1][5]

  • Final Decontamination: After completing your work, decontaminate all surfaces and glassware. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after removing your gloves.[5][9]

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is crucial. The person providing aid should be careful to protect themselves from exposure.

  • Inhalation: Immediately move the affected person to fresh air.[1][2][10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][10]

  • Skin Contact: Remove all contaminated clothing immediately.[2][11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][11] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][12] Seek immediate medical attention and show the SDS to the attending physician.[1]

By adhering to these detailed protocols, you build a framework of safety that protects not only yourself but your colleagues and your research. Trust in these procedures is built upon a clear understanding of the risks and the validated effectiveness of these control measures.

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